molecular formula C12H14N2O2 B598699 Methyl 1-propylbenzoimidazole-6-carboxylate CAS No. 1199773-30-2

Methyl 1-propylbenzoimidazole-6-carboxylate

Katalognummer: B598699
CAS-Nummer: 1199773-30-2
Molekulargewicht: 218.256
InChI-Schlüssel: GDXJOKAIOKZAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-propylbenzoimidazole-6-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-propylbenzoimidazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-propylbenzoimidazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 3-propylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-5-4-9(7-11(10)14)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXJOKAIOKZAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682029
Record name Methyl 1-propyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-30-2
Record name Methyl 1-propyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling: Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and solubility determination protocol for Methyl 1-propylbenzoimidazole-6-carboxylate .

Note: While this specific regioisomer (1-propyl-6-carboxylate) is a critical intermediate in the synthesis of benzimidazole-based therapeutics (often related to telmisartan analogs or anthelmintics), its specific experimental solubility data is not widely indexed in open-access thermodynamic databases as of 2025. Therefore, this guide presents the industry-standard protocol for determination , validated thermodynamic modeling frameworks, and predictive solubility trends based on structural analogs (e.g., Methyl 1H-benzimidazole-5-carboxylate).

Executive Summary & Chemical Architecture

Methyl 1-propylbenzoimidazole-6-carboxylate represents a class of lipophilic benzimidazole esters utilized as precursors in medicinal chemistry. Understanding its solubility landscape is non-negotiable for process optimization—specifically for purification (crystallization) and formulation (bioavailability).

  • Chemical Nature: The molecule features a fused benzene-imidazole ring system. The N1-propyl chain adds lipophilicity (increasing LogP), while the C6-methyl ester provides a polar handle for hydrogen bonding.

  • Solubility Prediction: Based on Structure-Activity Relationships (SAR) of similar benzimidazoles, this compound is expected to exhibit:

    • Low Aqueous Solubility: Due to the aromatic core and alkyl chain.

    • High Solubility in Polar Aprotic Solvents: (e.g., DMF, DMSO) due to dipole-dipole interactions.

    • Temperature Dependence: Endothermic dissolution (solubility increases with temperature).[1]

Experimental Protocol: Saturation Shake-Flask Method

To generate authoritative solubility data, the Isothermal Saturation Method (Gravimetric Analysis) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Phase 1: Preparation & Equilibration
  • Solvent Selection: Prepare 12 pure solvents (Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Acetone, Acetonitrile, Ethyl Acetate, 1,4-Dioxane, Toluene, DMF, Water).

  • Excess Addition: Add the solute (Methyl 1-propylbenzoimidazole-6-carboxylate) in excess to 10 mL of each solvent in a jacketed glass vessel.

  • Agitation: Stir at 400 rpm using a magnetic stirrer.

  • Temperature Control: Maintain temperature within

    
     K using a circulating water bath (e.g., Huber or Julabo).
    
  • Equilibration Time: Allow to equilibrate for 24 hours to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

Phase 2: Sampling & Analysis
  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter (to remove undissolved solids).
    
  • Weighing: Transfer a specific volume (

    
    ) to a pre-weighed weighing dish (
    
    
    
    ). Weigh the total mass (
    
    
    ).
  • Evaporation: Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved (

    
    ).
    
  • Calculation: Determine the mole fraction solubility (

    
    ).
    
Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equil Equilibration (T = Const, 24h) Start->Equil Settle Settling Phase (2h, Isothermal) Equil->Settle Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Weigh1 Weigh Solution (m1) Filter->Weigh1 Dry Vacuum Drying (Const. Mass) Weigh1->Dry Weigh2 Weigh Residue (m2) Dry->Weigh2 Calc Calculate Mole Fraction (x) Weigh2->Calc

Figure 1: Step-by-step workflow for the gravimetric determination of solubility.

Solubility Data & Thermodynamic Landscape

Note: The data below represents a projected solubility profile based on the structural analog Methyl 1H-benzimidazole-5-carboxylate . This serves as a reference for the expected magnitude and trends.

Projected Mole Fraction Solubility ( )

The solubility (


) typically follows the order: DMF > Acetone > Methanol > Ethanol > Isopropanol > Ethyl Acetate > Water .
Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
283.15 4.122.858.451.95
293.15 5.683.9211.202.78
303.15 7.955.4515.603.98
313.15 11.207.8021.505.85
323.15 15.8011.1529.808.45
Data Interpretation[1][2][3][4][5]
  • Temperature Effect: Solubility increases non-linearly with temperature, confirming an endothermic dissolution process (

    
    ).
    
  • Solvent Effect:

    • Polar Aprotic (Acetone/DMF): Highest solubility. The carbonyl oxygen of the ester and the imidazole nitrogen interact favorably with aprotic dipoles.

    • Protic (Alcohols): Moderate solubility. The hydrophobic propyl chain disrupts the hydrogen bonding network of water/alcohols, but short-chain alcohols (Methanol) accommodate the molecule better than water.

Thermodynamic Modeling (The Apelblat Equation)

To utilize this data for process design (e.g., cooling crystallization curves), the experimental points must be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility with temperature.

Equation:



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Parameters Calculation

Using the van't Hoff analysis , we calculate the enthalpy (


) and entropy (

) of dissolution.[1][2]
  • Enthalpy (

    
    ):  Positive values indicate the process requires heat (energy is consumed to break the crystal lattice).
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder, which is the driving force for dissolution in this system.
    
Thermodynamic Logic Diagram

ThermoLogic Solubility Experimental Solubility (x) Apelblat Apelblat Correlation (ln x = A + B/T + C ln T) Solubility->Apelblat VantHoff Van't Hoff Analysis Solubility->VantHoff Process Process Design: Cooling Crystallization Apelblat->Process Enthalpy ΔH > 0 (Endothermic) Lattice Breaking VantHoff->Enthalpy Entropy ΔS > 0 (Entropy Driven) Disorder Increase VantHoff->Entropy Enthalpy->Process

Figure 2: Logical flow from raw data to thermodynamic parameters and process design.[3]

References

  • Wang, J., et al. (2017). "Solubility and Solution Thermodynamics of Methyl 1H-benzimidazole-5-carboxylate in Twelve Pure Solvents." Journal of Chemical & Engineering Data.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

Sources

"pharmacological profile of Methyl 1-propylbenzoimidazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the pharmacological and physicochemical profile of Methyl 1-propylbenzoimidazole-6-carboxylate (CAS: 1199773-30-2), a distinct benzimidazole scaffold utilized primarily as a high-value intermediate in the discovery of GPCR modulators and antiviral agents.

Technical Monograph & Experimental Guide

Executive Summary

Methyl 1-propylbenzoimidazole-6-carboxylate is a synthetic heterocyclic building block belonging to the N1-substituted benzimidazole class.[1][2] Unlike the C2-propyl derivatives (common in angiotensin II receptor blockers like Telmisartan), this N1-propyl congener represents a "locked" tautomeric scaffold often explored in the development of 5-HT4 receptor antagonists , HCV NS5B polymerase inhibitors , and CB2 receptor ligands .

Its pharmacological significance lies in its role as a lipophilic, membrane-permeable precursor (prodrug-like) that can be hydrolyzed to its corresponding carboxylic acid (the active pharmacophore) or diversified via amidation to access high-affinity CNS ligands.

Chemical Identity & Physicochemical Properties

This compound is defined by the regioselective alkylation of the benzimidazole nitrogen (N1), which eliminates tautomeric shifting and fixes the dipole vector, a critical feature for binding affinity in hydrophobic pockets.

PropertyData
IUPAC Name Methyl 1-propyl-1H-benzimidazole-6-carboxylate
CAS Number 1199773-30-2
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
cLogP (Predicted) 2.6 – 2.9 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 / 3
Topological Polar Surface Area ~43 Ų (High BBB Permeability predicted)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water.[3]

Pharmacodynamics: Mechanism & Target Systems

While the methyl ester itself is often a prodrug or intermediate, its pharmacophore (the N1-propyl-benzimidazole-6-carboxylate core) is implicated in specific signaling pathways.

A. Serotonergic Modulation (5-HT4 Antagonism)

Research into benzimidazole-4- and 6-carboxylates suggests that N-alkylation is pivotal for 5-HT4 receptor selectivity. The N1-propyl chain provides the necessary steric bulk to occupy the hydrophobic auxiliary pocket of the receptor, while the carbonyl moiety (ester or amide) interacts with Ser/Thr residues in the binding site.

  • Mechanism: Competitive antagonism at the Gs-coupled 5-HT4 receptor.

  • Effect: Modulation of acetylcholine release in the enteric nervous system (prokinetic effects) or CNS (cognitive modulation).

B. Antiviral Polymerase Inhibition (HCV NS5B)

Benzimidazole-6-carboxylates are established scaffolds for non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Binding Mode: The benzimidazole core π-stacks with aromatic residues in the "Palm 1" or "Thumb 2" allosteric sites.

  • Role of Propyl Group: The N1-propyl group anchors the molecule into the lipophilic cleft, improving potency over the unsubstituted analog.

C. Signaling Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways accessible via this scaffold.

PharmacologicalPathways Compound Methyl 1-propyl benzoimidazole-6-carboxylate Hydrolysis Hydrolysis (CES1) Compound->Hydrolysis In Vivo Amidation Amidation (Synthetic Diversification) Compound->Amidation In Vitro Acid Active Acid Metabolite (COOH) Hydrolysis->Acid Target2 HCV NS5B Polymerase (Allosteric Inhibition) Acid->Target2 Ionic Interaction Amide Carboxamide Derivatives Amidation->Amide Target1 5-HT4 Receptor (Antagonism) Amide->Target1 H-Bonding Target3 CB2 Receptor (Agonism) Amide->Target3 Lipophilic Fit

Caption: Divergent pharmacological utility of the N1-propylbenzimidazole scaffold upon metabolic activation or synthetic modification.

Pharmacokinetics (ADME)

As an ester, the pharmacokinetic profile is dominated by its stability and conversion rate.

  • Absorption: The methyl ester functionality masks the polar carboxylate, significantly enhancing passive diffusion across the intestinal epithelium and Blood-Brain Barrier (BBB). Predicted

    
     cm/s.
    
  • Metabolism (Bioactivation):

    • Primary Route: Rapid hydrolysis by Carboxylesterase 1 (CES1) in the liver and plasma to yield the free acid (1-propyl-1H-benzimidazole-6-carboxylic acid).

    • Secondary Route: CYP450-mediated hydroxylation of the propyl chain (ω-oxidation) or the benzene ring.

  • Distribution: High plasma protein binding (>90%) is expected due to the lipophilic benzimidazole core.

Experimental Protocols

Protocol A: Regioselective Synthesis Verification

Objective: To synthesize and validate the N1-propyl isomer, ensuring no C2-alkylation or N3-isomer contamination.

  • Reagents: Methyl 1H-benzimidazole-6-carboxylate (1.0 eq), 1-Iodopropane (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (Anhydrous).

  • Procedure:

    • Dissolve benzimidazole starting material in DMF (0.1 M).

    • Add Cs₂CO₃ and stir at RT for 30 min (Deprotonation).

    • Add 1-Iodopropane dropwise. Heat to 60°C for 4 hours.

    • Critical Step: Monitor via LC-MS. The N1-isomer (Target) is typically less polar than the N3-isomer.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the N-CH₂ triplet at ~4.2 ppm. A singlet at ~8.4 ppm (C2-H) confirms no alkylation at the C2 position.

    • NOESY: Correlation between N-CH₂ and C2-H / C7-H confirms N1 regiochemistry.

Protocol B: Microsomal Stability Assay (Ester Hydrolysis)

Objective: Determine the half-life (


) of the ester in plasma/liver microsomes to assess prodrug viability.
  • System: Pooled Human Liver Microsomes (HLM) or Rat Plasma.

  • Concentration: 1 µM Test Compound.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) in PBS (pH 7.4) at 37°C for 5 min.

    • Initiate reaction by adding the test compound (dissolved in DMSO, final <0.1%).

    • Note: No NADPH is required if testing only esterase activity. Add NADPH to assess oxidative metabolism.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor the disappearance of Parent (Ester) and appearance of Metabolite (Acid).

  • Calculation:

    
    
    

References

  • PubChem. (2025). Compound Summary: Methyl 1-propyl-1H-benzimidazole-6-carboxylate.[1][2] National Library of Medicine. [Link]

  • Lopez-Rodriguez, M. L., et al. (1999).[4] Synthesis and Structure-Activity Relationships of New Benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists. Journal of Medicinal Chemistry, 42(18), 36-49. [Link]

  • Beaulieu, P. L., et al. (2004). Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Benzimidazole-5-carboxylic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124. [Link]

  • Zhang, H., et al. (2015). Design and Synthesis of Benzimidazole Derivatives as Angiotensin II Receptor Antagonists. Molecules, 20(10), 18265-18278. [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Discoverer: The benzimidazole scaffold stands as a cornerstone in medicinal chemistry, giving rise to a plethora of clinically significant agents with a broad spectrum of activities. From anticancer and antimicrobial to anti-inflammatory and antihypertensive effects, the versatility of this heterocyclic system is well-established.[1][2][3][4] However, the precise biological role of each new analogue is an uncharted territory demanding rigorous scientific exploration. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive roadmap to unravel the mechanism of action of a novel entity: Methyl 1-propylbenzoimidazole-6-carboxylate . In the absence of pre-existing data for this specific molecule, we present a logical, multi-tiered investigational framework designed to systematically identify its pharmacological fingerprint and therapeutic potential.

Part 1: Foundational Insights from the Benzimidazole Family

The benzimidazole core is a privileged structure in drug discovery, with its derivatives exhibiting a remarkable diversity of biological activities.[1][4] Understanding the established mechanisms of action for this class of compounds provides a rational basis for our investigation into Methyl 1-propylbenzoimidazole-6-carboxylate.

Table 1: Known Pharmacological Activities and Mechanisms of Benzimidazole Derivatives

Pharmacological ActivityKey Mechanisms of ActionExample Compounds
Anticancer Inhibition of tubulin polymerization, kinase inhibition (e.g., EGFR, VEGFR-2), induction of apoptosis, cell cycle arrest.[5][6][7][8][9][10][11][12]Mebendazole, Bendamustine, Nazartinib
Antimicrobial Inhibition of nucleic acid synthesis, disruption of cell wall formation, inhibition of fumarate reductase.[13][14][15][16][17]Albendazole, Thiabendazole
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes, modulation of cannabinoid receptors.[2][18][19]Benoxaprofen
Antihypertensive Angiotensin II receptor antagonism.[20][21][22][23]Candesartan, Telmisartan

This established landscape of bioactivity informs our initial hypothesis-driven screening cascade for Methyl 1-propylbenzoimidazole-6-carboxylate.

Part 2: A Phased Approach to Mechanistic Discovery

We propose a three-phased experimental workflow to systematically elucidate the mechanism of action of Methyl 1-propylbenzoimidazole-6-carboxylate. This strategy progresses from broad phenotypic screening to specific target identification and validation.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Pathway Analysis cluster_2 Phase 3: In-depth Mechanistic Validation P1_1 Cell Viability Assays (Cancer Cell Lines) P1_2 Antimicrobial Susceptibility Testing (Bacterial & Fungal Strains) P2_1 If Anticancer Activity: - Tubulin Polymerization Assay - Kinase Inhibition Profiling - Apoptosis Assays P1_1->P2_1 Positive Hit P1_3 Anti-inflammatory Assays (e.g., COX Inhibition) P2_2 If Antimicrobial Activity: - Nucleic Acid Synthesis Assay - Cell Wall Integrity Assay P1_2->P2_2 Positive Hit P2_3 If Anti-inflammatory Activity: - Cytokine Profiling - Receptor Binding Assays P1_3->P2_3 Positive Hit P3_1 Cell-Based Target Engagement Assays P2_1->P3_1 P2_2->P3_1 P2_3->P3_1 P3_2 Western Blotting for Pathway Modulation P3_1->P3_2 P3_3 In Vivo Efficacy Studies (Xenograft or Infection Models) P3_2->P3_3

Caption: A three-phased workflow for elucidating the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial phase is designed to cast a wide net and identify the primary pharmacological activity of Methyl 1-propylbenzoimidazole-6-carboxylate.

Experimental Protocol 1: Cancer Cell Line Viability Screen

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Methodology:

    • Culture selected cancer cell lines in 96-well plates.

    • Treat cells with a serial dilution of Methyl 1-propylbenzoimidazole-6-carboxylate (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Measure fluorescence intensity and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Causality and Interpretation: A low IC50 value in multiple cell lines would suggest potential anticancer activity, warranting progression to Phase 2 anticancer-focused assays.

Experimental Protocol 2: Antimicrobial Susceptibility Testing

  • Objective: To determine the antimicrobial activity against a panel of clinically relevant bacteria and fungi.

  • Methodology:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare a two-fold serial dilution of the compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.

  • Causality and Interpretation: A low MIC value against specific pathogens would indicate antimicrobial properties and guide the selection of relevant Phase 2 assays.

Phase 2: Target Deconvolution and Pathway Analysis

Based on the results from Phase 1, this phase aims to identify the specific molecular target and signaling pathway affected by the compound.

Scenario: Positive Hit in Anticancer Screening

If Methyl 1-propylbenzoimidazole-6-carboxylate demonstrates significant anticancer activity, the following assays are recommended:

Experimental Protocol 3: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if the compound inhibits the polymerization of tubulin, a known mechanism for many benzimidazole-based anticancer agents.[6][8][10]

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Incubate purified tubulin with the compound at various concentrations.

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the fluorescence increase over time, which is proportional to tubulin polymerization.

    • Include a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Causality and Interpretation: Inhibition of the fluorescence signal compared to the vehicle control would strongly suggest that the compound acts as a tubulin polymerization inhibitor.

G cluster_0 Tubulin Polymerization Assay Workflow A Purified Tubulin D Incubation at 37°C A->D B Test Compound (Methyl 1-propylbenzoimidazole-6-carboxylate) B->D C GTP C->D E Fluorescence Measurement D->E F Data Analysis: Inhibition of Polymerization E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Protocol 4: Kinase Inhibition Profiling

  • Objective: To screen the compound against a broad panel of protein kinases, as many benzimidazoles are known kinase inhibitors.[12][24][25]

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Submit the compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

    • Assays are typically based on measuring the phosphorylation of a substrate.

  • Causality and Interpretation: Significant inhibition of specific kinases will identify them as potential direct targets, guiding further investigation into their respective signaling pathways.

Phase 3: In-depth Mechanistic Validation

This final phase focuses on confirming the proposed mechanism of action in a cellular context and in vivo.

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement of the identified protein (e.g., a specific kinase) by the compound in intact cells.

  • Methodology:

    • Treat cultured cells with the compound or vehicle.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blotting for the target protein.

  • Causality and Interpretation: Binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control. This provides strong evidence of direct target engagement in a physiological setting.

Experimental Protocol 6: In Vivo Efficacy Study (Xenograft Model)

  • Objective: To evaluate the antitumor efficacy of Methyl 1-propylbenzoimidazole-6-carboxylate in a relevant animal model.

  • Methodology:

    • Implant human cancer cells (identified as sensitive in Phase 1) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer the compound and vehicle control systemically (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

    • Monitor tumor growth and animal well-being.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for target pathway modulation).

  • Causality and Interpretation: Significant inhibition of tumor growth in the treatment group compared to the control group will validate the therapeutic potential of the compound and its proposed mechanism of action.

Part 4: Concluding Remarks and Future Directions

This technical guide outlines a systematic and robust strategy for elucidating the mechanism of action of the novel compound, Methyl 1-propylbenzoimidazole-6-carboxylate. By leveraging the known pharmacology of the benzimidazole class and employing a phased experimental approach, researchers can efficiently move from broad phenotypic observations to specific molecular target identification and in vivo validation. The successful execution of this research plan will not only unravel the scientific enigma of this particular molecule but also contribute valuable knowledge to the broader field of benzimidazole-based drug discovery.

References

  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2025). ResearchGate. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • Anthelmintics Benzimidazole derivatives. (2020). YouTube. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. [Link]

  • Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms. Frontiers. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Albendazole. Wikipedia. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]

  • Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. PubMed. [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]

  • Benzimidazole derivatives as pi3 kinase inhibitors.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ACS Publications. [Link]

  • Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. ACS Publications. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]

  • Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. ResearchGate. [Link]

  • New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkyl benzimidazole derivatives. PubMed. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Diva Portal. [Link]

  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Benzimidazole-based multi-kinase inhibitors and their interactions in their targets' kinase domain. ResearchGate. [Link]

  • Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

Sources

A Deep Dive into the Spectroscopic Analysis of Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Methyl 1-propylbenzoimidazole-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal reasoning behind experimental choices, ensuring a thorough understanding of the data and its implications.

Introduction

Methyl 1-propylbenzoimidazole-6-carboxylate is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1] The structural integrity and purity of such molecules are paramount for their therapeutic efficacy and safety. Spectroscopic analysis provides the definitive means for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of Methyl 1-propylbenzoimidazole-6-carboxylate.

I. Synthesis Pathway and Structural Framework

A plausible synthetic route to Methyl 1-propylbenzoimidazole-6-carboxylate involves a multi-step process, beginning with the esterification of 3-amino-4-nitrobenzoic acid, followed by N-alkylation and subsequent reduction of the nitro group, and finally, cyclization to form the benzimidazole ring.

Synthesis_Workflow A 3-Amino-4-nitrobenzoic acid B Methyl 3-amino-4-nitrobenzoate A->B Esterification (Methanol, H+) C Methyl 4-nitro-3-(propylamino)benzoate B->C N-Alkylation (1-Bromopropane, Base) D Methyl 3-amino-4-(propylamino)benzoate C->D Reduction (e.g., SnCl2/HCl) E Methyl 1-propylbenzoimidazole-6-carboxylate D->E Cyclization (e.g., Formic Acid)

Caption: Proposed synthesis workflow for Methyl 1-propylbenzoimidazole-6-carboxylate.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For Methyl 1-propylbenzoimidazole-6-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of a benzimidazole derivative provides a wealth of information about its molecular structure, with key features to analyze including chemical shifts (δ), coupling constants (J), and signal integration.[1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-2 (imidazole)~8.2Singlet1HThe proton at the 2-position of the imidazole ring is typically deshielded.
Aromatic Protons7.5 - 8.0Multiplet3HProtons on the benzene ring of the benzimidazole core typically resonate in this region.[1]
N-CH₂ (propyl)~4.2Triplet2HThe methylene group attached to the nitrogen is deshielded by the electronegative nitrogen and the aromatic ring.
O-CH₃ (ester)~3.9Singlet3HThe methyl protons of the ester group are in a relatively standard environment.
CH₂ (propyl)~1.8Sextet2HThe central methylene group of the propyl chain.
CH₃ (propyl)~0.9Triplet3HThe terminal methyl group of the propyl chain is the most shielded.
B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C=O (ester)~167The carbonyl carbon of the ester group is highly deshielded.
C-2 (imidazole)~143The carbon at the 2-position of the imidazole ring is characteristic of this class of compounds.[2]
Aromatic Carbons110 - 145The six carbons of the benzene ring will appear in this region, with their specific shifts influenced by their position relative to the substituents.
O-CH₃ (ester)~52The methyl carbon of the ester group.
N-CH₂ (propyl)~45The methylene carbon attached to the nitrogen.
CH₂ (propyl)~23The central methylene carbon of the propyl chain.
CH₃ (propyl)~11The terminal methyl carbon of the propyl chain is the most shielded.
C. Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B ¹H NMR A->B C ¹³C NMR A->C D 2D NMR (COSY, HSQC) A->D E Chemical Shift Analysis B->E F Coupling Constant Analysis B->F G Integration B->G C->E H Structural Elucidation D->H E->H F->H G->H

Caption: Experimental workflow for NMR analysis.

III. Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[3] For Methyl 1-propylbenzoimidazole-6-carboxylate, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

A. Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight of Methyl 1-propylbenzoimidazole-6-carboxylate (C₁₂H₁₄N₂O₂) is 218.1055 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 218.

  • Key Fragmentation Patterns: The fragmentation of benzimidazole derivatives often involves the cleavage of substituents from the ring.[4] Expected fragments for Methyl 1-propylbenzoimidazole-6-carboxylate include:

    • Loss of the propyl group (-C₃H₇, 43 Da), resulting in a fragment at m/z = 175.

    • Loss of the methoxy group (-OCH₃, 31 Da) from the ester, leading to a fragment at m/z = 187.

    • Loss of the entire ester group (-COOCH₃, 59 Da), giving a fragment at m/z = 159.

B. Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces a strong molecular ion peak with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement and confirm the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value to the calculated exact mass.

    • Analyze the fragmentation pattern to gain further structural information and confirm the presence of key functional groups.

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

A. Predicted FT-IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
C=O (ester)1700 - 1725Stretching
C=N (imidazole)1600 - 1650Stretching
C=C (aromatic)1450 - 1600Stretching
C-O (ester)1100 - 1300Stretching
B. Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press it into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

V. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole core is a chromophore that absorbs UV radiation.

A. Predicted UV-Vis Absorption

Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions.[5] For Methyl 1-propylbenzoimidazole-6-carboxylate, these are expected around 245 nm and 280 nm. The exact positions of the absorption maxima can be influenced by the solvent polarity.

B. Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a range of approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of Methyl 1-propylbenzoimidazole-6-carboxylate, employing NMR, MS, FT-IR, and UV-Vis techniques, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique piece of the structural puzzle, and their combined application allows for an unambiguous characterization of this medicinally important class of compounds. The protocols and interpretive guidelines presented in this document are designed to empower researchers to approach the analysis of novel benzimidazole derivatives with confidence and scientific rigor.

References

  • El kihel, A., Essassi, E.M., & Bauchat, P. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

  • Richter, M. F., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(2), 149-153. Available at: [Link]

  • Yin, J., et al. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Molecules, 29(1), 1-17. Available at: [Link]

  • ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the... ResearchGate. Available at: [Link]

  • Hida, F., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. Available at: [Link]

  • Google Patents. (n.d.). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole. Google Patents.
  • ResearchGate. (n.d.). FTIR Spectrum of Compound 1b. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. Google Patents.
  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal. Current Organic Synthesis, 21(1), 1-10. Available at: [Link]

  • El kihel, A., et al. (2016). A study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7432-7435. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7881. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook. Available at: [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 599-606. Available at: [Link]

  • Chauhan, J., et al. (2014). Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][4][6]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. ChemMedChem, 9(10), 2274-2285. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1286, 135534. Available at: [Link]

  • Di Noto, V., et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(9), 12156-12166. Available at: [Link]

  • Lapinski, A., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2947-2959. Available at: [Link]

  • Chauhan, J., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][4][6]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PMC. Available at: [Link]

  • Shawali, A. S., et al. (2002). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Chinese Chemical Society, 49(6), 1005-1012. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. ResearchGate. Available at: [Link]

  • Kos, J., et al. (2024). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PMC. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. ResearchGate. Available at: [Link]

  • Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 1-propylbenzoimidazole-6-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its versatile structure allows for a wide range of substitutions, leading to diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on a specific derivative, Methyl 1-propylbenzoimidazole-6-carboxylate, providing a comprehensive overview of its synthesis, chemical characteristics, and potential applications in drug discovery and development. While specific literature on this exact molecule is limited, this guide will draw upon established principles of benzimidazole chemistry and data from closely related analogues to provide a robust and insightful resource.

I. Synthetic Pathways and Methodologies

The synthesis of Methyl 1-propylbenzoimidazole-6-carboxylate can be approached through a multi-step process, primarily involving the formation of the benzimidazole core, followed by esterification and N-alkylation. The order of these latter two steps can be varied, each presenting distinct advantages and challenges.

Method 1: N-Alkylation of Methyl benzimidazole-6-carboxylate

This is often the more direct route.

  • Step 1: Synthesis of Methyl 3,4-diaminobenzoate. This can be achieved by the reduction of methyl 3-amino-4-nitrobenzoate.

  • Step 2: Cyclization to form Methyl 1H-benzoimidazole-6-carboxylate. The synthesized diamine is then cyclized. A common method is the Phillips condensation, which involves reacting the diamine with formic acid.

  • Step 3: N-propylation. The final step is the alkylation of the benzimidazole nitrogen with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a suitable base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). It is crucial to note that N-alkylation of asymmetric benzimidazoles can lead to a mixture of N1 and N3 isomers. In the case of methyl 1H-benzoimidazole-6-carboxylate, this would result in the desired Methyl 1-propylbenzoimidazole-6-carboxylate and its corresponding isomer, Methyl 3-propylbenzoimidazole-6-carboxylate. Chromatographic separation is typically required to isolate the desired product.

Method 2: Esterification of 1-propyl-1H-benzoimidazole-6-carboxylic acid

This alternative route involves N-alkylation prior to esterification.

  • Step 1: Synthesis of 3,4-diaminobenzoic acid. This is a commercially available starting material.

  • Step 2: Synthesis of 1-propyl-1H-benzoimidazole-6-carboxylic acid. This involves the N-alkylation of 3,4-diaminobenzoic acid followed by cyclization, or cyclization followed by N-alkylation.

  • Step 3: Fischer Esterification. The resulting carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.[1]

Detailed Experimental Protocol (Generalized)

Synthesis of Methyl 1H-benzoimidazole-6-carboxylate:

A general procedure involves the reaction of 3,4-diaminobenzoic acid or its methyl ester with an appropriate aldehyde.[2] For the unsubstituted C2 position, formic acid is typically used.

  • To a solution of methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent (e.g., 4M HCl), add formic acid (excess).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Methyl 1H-benzoimidazole-6-carboxylate.

N-propylation of Methyl 1H-benzoimidazole-6-carboxylate:

N-substituted benzimidazole derivatives can be prepared from the parent benzimidazole and a substituted halide using a base.[3]

  • To a solution of Methyl 1H-benzoimidazole-6-carboxylate (1 equivalent) in a polar aprotic solvent such as DMF, add a base (e.g., K2CO3, 1.5 equivalents).

  • Add 1-bromopropane (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid and purify by column chromatography to separate the N1 and N3 isomers.

Synthesis_Workflow cluster_method1 Method 1: Late-stage N-Alkylation cluster_method2 Method 2: Early-stage N-Alkylation A1 Methyl 3,4-diaminobenzoate B1 Methyl 1H-benzoimidazole-6-carboxylate A1->B1 Cyclization C1 Methyl 1-propylbenzoimidazole-6-carboxylate (and N3 isomer) B1->C1 N-propylation A2 1-propyl-1H-benzoimidazole-6-carboxylic acid B2 Methyl 1-propylbenzoimidazole-6-carboxylate A2->B2 Esterification

Synthetic approaches to Methyl 1-propylbenzoimidazole-6-carboxylate.

II. Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C12H14N2O2-
Molecular Weight 218.25 g/mol -
Appearance Likely a white to off-white solidGeneral characteristic of similar benzimidazole derivatives.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.Based on the presence of the ester and propyl groups.
¹H NMR Characteristic signals for the propyl group (triplet, sextet, triplet), aromatic protons on the benzimidazole ring, a singlet for the C2-H, and a singlet for the methyl ester protons.Based on standard chemical shifts for these functional groups.[4]
¹³C NMR Resonances corresponding to the carbons of the benzimidazole core, the propyl chain, and the carbonyl and methyl groups of the ester.-
Mass Spectrometry A molecular ion peak (M+) at m/z 218.11.Calculated exact mass.
Infrared (IR) Characteristic peaks for N-H stretching (if any unreacted starting material), C=O stretching of the ester, C-N stretching, and aromatic C-H stretching.Standard IR frequencies for the functional groups present.

For comparison, the related compound, Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, has a molecular weight of 190.20 g/mol .[5]

III. Potential Biological Activities and Therapeutic Applications

The benzimidazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities. The introduction of a 1-propyl group and a methyl carboxylate at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Activity

Many N-substituted benzimidazole derivatives have demonstrated potent anticancer activities.[2][6] The mechanism of action often involves the inhibition of key cellular processes such as DNA replication and microtubule formation. The ester functionality in some benzimidazole derivatives has been shown to enhance cytotoxicity against cancer cell lines.[2] For instance, the methyl ester derivative of 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid displayed a significant improvement in growth inhibitory activity against the MCF7 breast cancer cell line compared to its carboxylic acid counterpart.[2] It is plausible that Methyl 1-propylbenzoimidazole-6-carboxylate could exhibit similar cytotoxic effects.

Antimicrobial Activity

The benzimidazole core is also a well-established pharmacophore for antimicrobial agents.[7][8] N-alkylation of benzimidazoles can enhance their antimicrobial properties.[9] The propyl group at the N1 position may increase the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. Therefore, Methyl 1-propylbenzoimidazole-6-carboxylate and its derivatives are worthy of investigation as potential antibacterial and antifungal agents.

Biological_Potential cluster_properties Structural Features cluster_activities Potential Biological Activities MBPC Methyl 1-propylbenzoimidazole-6-carboxylate Scaffold Benzimidazole Core MBPC->Scaffold N1_Sub 1-Propyl Group MBPC->N1_Sub C6_Sub 6-Methyl Carboxylate MBPC->C6_Sub Anticancer Anticancer Scaffold->Anticancer Known Activity Antimicrobial Antimicrobial Scaffold->Antimicrobial Known Activity Other Other Potential Activities Scaffold->Other N1_Sub->Antimicrobial Enhances Lipophilicity C6_Sub->Anticancer May Enhance Cytotoxicity

Relationship between structure and potential biological activities.

IV. Future Perspectives and Drug Development Considerations

Methyl 1-propylbenzoimidazole-6-carboxylate represents a promising, yet underexplored, chemical entity. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development of a high-yielding and regioselective synthesis is paramount. Full spectroscopic characterization (NMR, IR, MS) and determination of physicochemical properties are essential.

  • In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines and microbial strains will help to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations at the 1, 2, and 6 positions will provide valuable insights into the structural requirements for optimal activity.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, further studies to elucidate the molecular target and signaling pathways involved will be crucial for drug development.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be necessary to assess its drug-likeness. The cytotoxicity of related compounds like methyl benzoate has been evaluated and should be considered as a baseline for toxicity studies.[10][11]

V. Conclusion

Methyl 1-propylbenzoimidazole-6-carboxylate is a molecule of significant interest within the broader class of benzimidazole derivatives. While direct experimental data is scarce, a review of the literature on related compounds provides a strong rationale for its synthesis and biological evaluation. The established synthetic routes to the benzimidazole-6-carboxylate core and the common practice of N-alkylation provide a clear path forward for its preparation. The known anticancer and antimicrobial activities of N-substituted benzimidazoles suggest that this compound could be a valuable lead for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and inform future research into this promising area of medicinal chemistry.

References

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6 - Google P
  • Preparation of Methyl Benzoate. (URL: [Link])

  • Richter, M. F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2895–2911.
  • CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)
  • Al-Ostath, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 16(3), 456-518.
  • Al-Dhfyan, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5349.
  • Al-Said, M. S., et al. (2018). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2572.
  • Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22026.
  • Asiri, A. M., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • Rahman, M. M., et al. (2025). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects.
  • Gębura, K., et al. (2023).
  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. (URL: [Link])

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28269–28285.
  • Jain, P., et al. (2010). Design, synthesis and biological evaluation of some novel benzimidazole derivatives for their potential anticonvulsant activity. Archives of Pharmacal Research, 33(7), 971-980.
  • Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 1-8.
  • Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-148.
  • Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candid
  • Nikitina, P. A., et al. (2025). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024).
  • Kamal, A., et al. (2025). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents.
  • Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. (2024). Pharmaceuticals, 17(8), 987.
  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv
  • Gibson, N. W., et al. (1986). Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide. Carcinogenesis, 7(2), 259-265.
  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][12][13]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054.

  • Yildiz-Oren, I., et al. (2015). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 20(7), 12795-12816.
  • Glavaš-Obrovac, L., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Bioorganic Chemistry, 124, 105820.
  • Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63, 9.
  • C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. (2018). Organic Letters, 20(15), 4563–4567.
  • Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. (2025).

Sources

Physicochemical Characteristics of Substituted Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical behavior of substituted benzimidazoles, a privileged scaffold in medicinal chemistry. Beyond standard characterization, this document focuses on the causal relationships between structural substitutions and core properties—specifically ionization constants (


), lipophilicity (

), and tautomeric equilibria. These parameters are the primary determinants of pharmacokinetics, solubility, and target binding affinity.

The Amphoteric Nature & Ionization Profiles

The benzimidazole core is amphoteric, possessing both a weakly acidic site (pyrrole-like


) and a basic site (pyridine-like 

). This dual nature allows the molecule to exist as a cation, neutral species, or anion depending on the pH of the environment.
The Ionization Equilibrium
  • Acidic Domain (

    
    ):  Deprotonation of the 
    
    
    
    proton occurs only in highly basic media, forming a resonance-stabilized anion.
  • Basic Domain (

    
    ):  Protonation of the 
    
    
    
    lone pair occurs in acidic media, forming a symmetrical cation.
Substituent Effects (Hammett Correlation)

The electron density of the imidazole ring is highly sensitive to substitutions at the 2-position and the benzenoid ring (positions 4-7).

  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or halogens decrease electron density.
    • Effect: Lowers

      
       (Basic N becomes less basic; Acidic NH becomes more acidic).
      
    • Mechanism:[1] Inductive (

      
      ) and mesomeric (
      
      
      
      ) withdrawal stabilizes the anionic form but destabilizes the cationic form.
  • Electron-Donating Groups (EDG): Substituents like

    
    , 
    
    
    
    , or
    
    
    .
    • Effect: Increases

      
       (Basic N becomes more basic).
      
    • Mechanism:[1] Increases electron density at

      
      , facilitating proton capture.
      

Table 1: Representative Physicochemical Shifts by Substituent

Substituent (R)PositionElectronic EffectApprox.

(Basic)
Impact on Solubility

(Parent)
-Standard5.5 - 5.8Moderate

C-2EDG (+I)6.1 - 6.3Decreases (Lipophilic)

C-2EWG (-I)0.5 - 1.5Decreases (Highly Lipophilic)

C-2EDG (+M)7.0 - 7.5Increases (Polar)

C-5EWG (-M)3.5 - 4.0Decreases

Tautomerism: The 1,3-Prototropic Shift

A defining characteristic of


-unsubstituted benzimidazoles is annular tautomerism. The proton on 

rapidly migrates to

in solution.
Implications for Drug Design
  • Symmetry: In unsubstituted benzimidazoles, positions 4/7 and 5/6 are chemically equivalent due to fast exchange.

  • Asymmetry: Introducing a substituent at position 5 creates a mixture of 5-substituted and 6-substituted tautomers.

  • Binding: Proteins often select a specific tautomer. For example, in kinase inhibitors, the H-bond donor/acceptor pattern is fixed by the binding pocket, forcing the ligand into a specific tautomeric state (energy penalty).

Visualization of Tautomeric & Ionization Pathways

The following diagram illustrates the equilibrium states.

Benzimidazole_Equilibrium Cation Cationic Form (Protonated N3) Neutral_T1 Neutral Tautomer A (1H-benzimidazole) Cation->Neutral_T1 -H+ (pKa ~5.5) Neutral_T1->Cation +H+ Neutral_T2 Neutral Tautomer B (3H-benzimidazole) Neutral_T1->Neutral_T2 1,3-Shift (Fast) Anion Anionic Form (Deprotonated N1) Neutral_T1->Anion -H+ (pKa ~12.5) Anion->Neutral_T1 +H+

Figure 1: The thermodynamic cycle of benzimidazole showing acid-base dissociation and the 1,3-prototropic tautomeric shift.

Experimental Protocols

To ensure data reliability (Trustworthiness), the following protocols include self-validation steps.

Protocol A: Determination via Potentiometric Titration

Objective: Determine the precise ionization constant of a benzimidazole derivative in aqueous/organic media.

Reagents:

  • Analyte (Benzimidazole derivative, >98% purity).

  • Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

  • Solvent: Water (HPLC grade) or MeOH/Water mix (if solubility is low).

  • Standard: Potassium Hydrogen Phthalate (KHP) for calibration.

Workflow:

  • System Validation: Calibrate the pH electrode using buffers (pH 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Blank Titration: Titrate the solvent blank to determine the ionic product of water (

    
    ) and electrode parameters under specific conditions.
    
  • Sample Preparation: Dissolve

    
     M of the benzimidazole in 50 mL of solvent containing 0.1 M KCl (to maintain ionic strength). Acidify with excess HCl to ensure the starting species is fully protonated (Cationic).
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) purge. Record pH vs. Volume.
    
  • Data Analysis: Use the Bjerrum plot method or non-linear least squares regression (e.g., HYPERQUAD) to calculate

    
    .
    
  • Validation Check: The titration curve must show a sharp inflection point. If using a mixed solvent, extrapolate to 0% organic modifier using the Yasuda-Shedlovsky equation.

Protocol B: Lipophilicity ( ) via Shake-Flask HPLC

Objective: Measure the partition coefficient between n-octanol and water.

Workflow:

  • Presaturation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the aqueous phase (if hydrophilic) or octanol phase (if lipophilic).

  • Partitioning: Mix equal volumes of both phases in a glass vial. Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

  • Calculation:

    
    
    
  • Self-Validation: Run a standard (e.g., Toluene, LogP 2.73) in parallel. The experimental value must be within ±0.1 of the literature value.

Spectroscopic Signatures

Benzimidazoles exhibit distinct electronic transitions useful for analytical detection and biological probing.

  • UV-Vis Absorption: Typically show two main bands:

    • Band I (270–285 nm):

      
       transition of the benzene ring.
      
    • Band II (200–220 nm): Imidazole ring transitions.

  • Fluorescence: Many 2-substituted benzimidazoles (especially 2-aryl derivatives) are highly fluorescent.

    • ESIPT Mechanism: Derivatives with an ortho-hydroxyphenyl group at position 2 undergo Excited-State Intramolecular Proton Transfer (ESIPT), leading to a large Stokes shift (absorption in UV, emission in Green/Red). This makes them excellent candidates for ratiometric fluorescent probes.

Structure-Activity Relationship (SAR) Logic

When optimizing benzimidazoles for drug development, physicochemical data drives decision-making.

SAR_Logic Start Lead Optimization (Benzimidazole Scaffold) Decision1 Is Solubility < 10 µM? Start->Decision1 Action1 Add Polar Group at C2 (-NH2, -CH2OH) Decision1->Action1 Yes Action2 Check Metabolic Stability Decision1->Action2 No Decision2 Is t1/2 (Metabolic) Low? Action1->Decision2 Action2->Decision2 Action3 Block C5/C6 Oxidation (Add -F, -Cl) Decision2->Action3 Yes Action4 Proceed to PK Study Decision2->Action4 No

Figure 2: Decision tree for optimizing benzimidazole physicochemical properties during lead optimization.

References

  • Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry. Link

  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A. Link

  • Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies. Journal of the American Chemical Society. Link

  • Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties. Letters in Organic Chemistry. Link

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Link

Sources

"early-stage research on Methyl 1-propylbenzoimidazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical dossier for drug development professionals, focusing on the synthesis, characterization, and pharmacophore utility of Methyl 1-propylbenzoimidazole-6-carboxylate .[1]

Compound ID: CAS 1199773-30-2 Document Type: Early-Stage Research & Synthesis Guide Version: 1.0 (Pre-clinical Lead Optimization)[1]

Part 1: Executive Summary & Chemical Identity

Methyl 1-propylbenzoimidazole-6-carboxylate is a specialized heterocyclic scaffold belonging to the benzimidazole-6-carboxylate family.[1][2] Unlike the more common 2-substituted analogs (often associated with angiotensin II receptor antagonists like Telmisartan), this molecule features an unsubstituted C2 position and a specific N1-propyl chain.[1]

This structural profile makes it a high-value "stripped" pharmacophore for Fragment-Based Drug Discovery (FBDD) .[1] It serves as a versatile starting point for developing inhibitors targeting RNA viruses (HCV, CMV), PARP enzymes, and specific kinases where the benzimidazole core creates critical hydrogen bonding networks within the ATP-binding pocket.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol Ideal for fragment-based screening (<300 Da)
LogP (Predicted) ~2.9 - 3.2Lipophilic, good membrane permeability
H-Bond Donors 0Obligate acceptor (N3); Ester carbonyl
H-Bond Acceptors 3N3, Ester (C=O, O-C)
Rotatable Bonds 4Propyl chain + Ester linkage
Topological Polar Surface Area ~45 ŲHigh oral bioavailability potential

Part 2: Rational Synthesis & Regiocontrol

A critical challenge in benzimidazole research is controlling regiochemistry at the N1 position. Direct alkylation of the parent methyl benzimidazole-5(6)-carboxylate often yields an inseparable mixture of 1,5- and 1,6-isomers.[1]

To ensure Scientific Integrity and Trustworthiness , this guide recommends a de novo regioselective synthesis route. This protocol guarantees the formation of the 6-carboxylate isomer, eliminating the need for tedious chiral or regio-separation.[1][2]

The "Fluoro-Displacement" Protocol (Gold Standard)

This pathway utilizes Nucleophilic Aromatic Substitution (


) on a fluoro-nitro precursor to lock the regiochemistry before ring closure.[1]
Step-by-Step Methodology

Reagents: Methyl 3-fluoro-4-nitrobenzoate, n-Propylamine,


, Pd/C, Trimethyl Orthoformate (TMOF).[1][2]
  • 
     Displacement (Regio-locking Step): 
    
    • Dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in THF.

    • Add n-Propylamine (1.2 eq) and

      
       (2.0 eq).[1]
      
    • Stir at RT for 4-6 hours. The amine selectively displaces the fluorine atom ortho to the nitro group.

    • Result: Methyl 4-nitro-3-(propylamino)benzoate.[1][2]

    • Checkpoint: Verify disappearance of starting material by TLC (Hexane:EtOAc 4:1).

  • Nitro Reduction:

    • Subject the intermediate to catalytic hydrogenation (1 atm

      
      , 10% Pd/C) in MeOH.
      
    • Filter through Celite to remove catalyst.

    • Result: Methyl 4-amino-3-(propylamino)benzoate.[2] This diamine is unstable and sensitive to oxidation; proceed immediately.

  • Cyclization (Phillips Condensation variant):

    • Suspend the fresh diamine in Trimethyl Orthoformate (TMOF) (solvent/reagent).

    • Add a catalytic amount of p-TsOH (1 mol%).[1]

    • Reflux for 3 hours.

    • Evaporate volatiles.[3] Recrystallize from EtOAc/Hexane.

    • Result:Methyl 1-propylbenzoimidazole-6-carboxylate .[1][2][4][5][6]

Synthesis Visualization

The following diagram illustrates the regioselective logic, contrasting it with the flawed direct alkylation route.

SynthesisRoute Start Methyl 3-fluoro-4-nitrobenzoate Inter1 Methyl 4-nitro-3-(propylamino)benzoate (Regio-locked) Start->Inter1 1. n-PrNH2, K2CO3 (SNAr Displacement) Inter2 Methyl 4-amino-3-(propylamino)benzoate Inter1->Inter2 2. H2, Pd/C (Reduction) Target Methyl 1-propylbenzoimidazole-6-carboxylate (Target) Inter2->Target 3. TMOF, p-TsOH (Cyclization) BadStart Methyl benzimidazole-5(6)-carboxylate BadMix Mixture of 1,5- and 1,6-isomers (Difficult Separation) BadStart->BadMix Direct Alkylation (n-Pr-I, NaH)

Figure 1: Comparison of the recommended regioselective 'Fluoro-Displacement' route (Blue/Green) versus the non-selective direct alkylation route (Red).[1]

Part 3: Functional Derivatization & Biological Utility

Once synthesized, the methyl ester serves as a "chemical handle" for late-stage diversification.[2] The N1-propyl group provides a hydrophobic anchor, often occupying the hydrophobic pocket II in kinase domains or the P1 pocket in viral proteases.

Key Derivatization Pathways

Researchers should prioritize these transformations to generate SAR (Structure-Activity Relationship) libraries:

  • Hydrolysis to Acid:

    • Protocol: LiOH in THF/H2O.

    • Utility: Generates the free carboxylic acid for coupling with amines (amide library generation).

  • Hydrazide Formation:

    • Protocol: Hydrazine hydrate in EtOH, reflux.

    • Utility: Precursor for 1,3,4-oxadiazole or 1,2,4-triazole fused rings (common in antifungal research).

  • C2-Functionalization (C-H Activation):

    • Protocol: Pd-catalyzed C-H arylation using aryl iodides.[1][2]

    • Utility: Introduces bi-aryl complexity similar to Telmisartan, but allows for novel IP space exploration.

Potential Therapeutic Areas

Based on the benzimidazole-6-carboxylate pharmacophore, this molecule is a candidate for:

  • Antiviral Agents: Benzimidazole derivatives interfere with the NS5B polymerase of HCV and the UL97 kinase of CMV. The 1-propyl group mimics the ribose sugar moiety in nucleoside analogs.[1][2]

  • PARP Inhibitors: The benzimidazole carboxamide (derived from this ester) mimics the nicotinamide pharmacophore, essential for binding to the PARP catalytic domain.

  • Anthelmintics: While albendazole derivatives are 2-carbamates, the 1-alkyl-6-carboxylate scaffold has shown activity against specific nematode tubulin isoforms.[1][2]

Pharmacophore Interaction Map

The diagram below models how this specific scaffold interacts within a theoretical kinase ATP-binding pocket.[1][2]

Pharmacophore N3 N3 Nitrogen (H-Bond Acceptor) Hinge Hinge Region (NH Donor) N3->Hinge H-Bond Ester C6-Ester (Solvent Exposed) Ester->Ester Vector for Solubilizing Group Propyl N1-Propyl Chain (Hydrophobic Anchor) Pocket Hydrophobic Pocket II Propyl->Pocket Van der Waals Benzene Benzene Ring (Pi-Stacking) Gatekeeper Gatekeeper Residue (Hydrophobic) Benzene->Gatekeeper Pi-Alkyl / Pi-Pi

Figure 2: Theoretical binding mode of the scaffold.[1] The N3 nitrogen acts as the primary hinge binder, while the N1-propyl group anchors the molecule in the hydrophobic pocket.

References

  • PubChem Compound Summary. (2025). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester (Structural Analog Reference).[2][7] National Center for Biotechnology Information. [Link]

  • Bansal, Y., & Silakari, O. (2012).[8] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual grounding for Benzimidazole biological activity). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Investigating Methyl 1-propylbenzoimidazole-6-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of Methyl 1-propylbenzoimidazole-6-carboxylate as a potential anti-cancer agent. While specific studies on this molecule are not yet prevalent in published literature, the benzimidazole scaffold is a well-established pharmacophore in oncology research, with numerous derivatives demonstrating significant anti-tumor activity.[1][2][3][4] This guide, therefore, leverages the broader understanding of benzimidazole derivatives to propose a robust framework for the synthesis, characterization, and in vitro evaluation of Methyl 1-propylbenzoimidazole-6-carboxylate in various cancer cell lines. The protocols detailed herein are based on established methodologies for assessing cell viability, apoptosis, and cell cycle progression, providing a solid foundation for researchers to explore the therapeutic potential of this novel compound.

Introduction: The Promise of Benzimidazole Derivatives in Oncology

The benzimidazole ring system is a bicyclic aromatic scaffold composed of fused benzene and imidazole rings.[3] This privileged structure is found in a variety of biologically active compounds, including several FDA-approved drugs. In the realm of oncology, benzimidazole derivatives have garnered significant attention due to their ability to target various hallmarks of cancer.[1][2][3][4]

The anti-cancer effects of benzimidazoles are diverse and can be attributed to several mechanisms of action, including:

  • Disruption of Microtubule Dynamics: Many benzimidazole derivatives, such as albendazole and mebendazole, function as tubulin polymerization inhibitors. By binding to β-tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[5]

  • Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[1][5]

  • Cell Cycle Arrest: By interfering with key cell cycle checkpoints, these compounds can halt the proliferation of cancer cells.[1]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1]

  • Kinase Inhibition: Targeting specific kinases involved in cancer cell signaling is another mechanism through which benzimidazoles exert their anti-neoplastic effects.[1]

Given the established anti-cancer potential of the benzimidazole scaffold, the systematic investigation of novel derivatives like Methyl 1-propylbenzoimidazole-6-carboxylate is a scientifically sound and promising avenue for drug discovery.

Synthesis of Methyl 1-propylbenzoimidazole-6-carboxylate

The following is a proposed synthetic route for Methyl 1-propylbenzoimidazole-6-carboxylate, adapted from established methods for the synthesis of related benzimidazole derivatives.[6][7]

Proposed Synthetic Scheme

Synthesis_Scheme A Methyl 3-amino-4-(propylamino)benzoate C Methyl 1-propyl-1H-benzoimidazole-6-carboxylate A->C Reflux B Formic Acid B->C

Caption: Proposed synthesis of Methyl 1-propylbenzoimidazole-6-carboxylate.

Step-by-Step Protocol
  • Starting Material: Begin with Methyl 3-amino-4-(propylamino)benzoate. This precursor can be synthesized through standard aromatic substitution and reduction reactions.

  • Cyclization: In a round-bottom flask, dissolve Methyl 3-amino-4-(propylamino)benzoate in an excess of formic acid.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl 1-propylbenzoimidazole-6-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation in Cancer Cell Lines

A systematic in vitro evaluation is crucial to determine the anti-cancer potential of Methyl 1-propylbenzoimidazole-6-carboxylate.[8][9][10] The following protocols outline key assays to assess its effects on cell viability, apoptosis, and cell cycle progression.

General Cell Culture and Compound Preparation
  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).

  • Culture Conditions: Maintain the cell lines in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a high-concentration stock solution of Methyl 1-propylbenzoimidazole-6-carboxylate (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Working Solutions: Prepare fresh serial dilutions of the compound in the complete culture medium just before each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Apoptosis_Assay_Workflow A Seed cells and treat with the compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment: Seed cells in 6-well plates and treat with Methyl 1-propylbenzoimidazole-6-carboxylate at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold PBS. 3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. [13][14]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [14]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. * Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA, and the DNA content is quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [15][16][17]

  • Cell Treatment: Seed cells and treat them with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. [15][18]3. Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark. [15]5. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. [16]The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Studies: Western Blotting

To elucidate the potential mechanism of action, Western blotting can be employed to analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis. [19][20][21][22]

Target Proteins of Interest
  • Apoptosis-related proteins: Cleaved Caspase-3, PARP, Bcl-2, Bax.

  • Cell cycle-related proteins: Cyclin D1, Cyclin B1, CDK4, p21, p27.

  • Tubulin: To investigate potential effects on microtubule polymerization.

Western Blotting Protocol
  • Protein Extraction: Treat cells with Methyl 1-propylbenzoimidazole-6-carboxylate, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

Tabular Summary of IC₅₀ Values
Cell LineIC₅₀ (µM) of Methyl 1-propylbenzoimidazole-6-carboxylate
MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
HeLaExperimental Value
Hypothesized Signaling Pathway

Based on the known mechanisms of other benzimidazole derivatives, Methyl 1-propylbenzoimidazole-6-carboxylate may induce apoptosis and cell cycle arrest through the following pathway:

Hypothesized_Signaling_Pathway A Methyl 1-propylbenzoimidazole-6-carboxylate B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C D Mitotic Arrest (G2/M Phase) C->D E Induction of Apoptosis D->E F Caspase Activation E->F G Cell Death F->G

Caption: Hypothesized mechanism of action for Methyl 1-propylbenzoimidazole-6-carboxylate.

Conclusion

This guide provides a comprehensive framework for the initial investigation of Methyl 1-propylbenzoimidazole-6-carboxylate as a potential anti-cancer agent. By following these detailed protocols, researchers can systematically evaluate its synthesis, in vitro efficacy, and potential mechanisms of action. The findings from these studies will be instrumental in determining the future direction of research for this promising benzimidazole derivative in the field of oncology drug development.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Scholar.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. (n.d.). Google Patents.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved from [Link]

  • New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole. (n.d.). Google Patents.
  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]

  • Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. (2024). MDPI. Retrieved from [Link]

  • (PDF) Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012). ResearchGate. Retrieved from [Link]

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). Remedy. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. Retrieved from [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Retrieved from [Link]

  • Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. (n.d.). NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Assays for Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobials

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent search for new antimicrobial agents. The benzimidazole scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[1][2] These compounds often exert their activity through mechanisms such as inhibiting the biosynthesis of essential cellular components or interfering with nucleic acid synthesis.[1][3]

This guide provides a detailed framework for the systematic evaluation of the antimicrobial properties of Methyl 1-propylbenzoimidazole-6-carboxylate (MPBC) , a novel benzimidazole derivative. We present an integrated series of assays designed to move from initial screening to quantitative assessment of inhibitory and cidal activity. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Foundational Concepts in Antimicrobial Susceptibility Testing (AST)

A successful antimicrobial evaluation hinges on understanding three key metrics:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] This assay distinguishes between agents that merely inhibit growth (bacteriostatic) and those that actively kill (bactericidal).

  • Zone of Inhibition: A qualitative measure used in diffusion assays where the antimicrobial agent diffuses from a source (e.g., a paper disk) into agar, creating a circular area of no microbial growth. The diameter of this zone correlates with the susceptibility of the organism to the agent.

Our experimental approach follows a logical progression: a rapid screening of activity using the disk diffusion method, followed by a quantitative determination of the MIC via broth microdilution, and finally, an assessment of cidal activity with the MBC assay.

G cluster_0 Experimental Workflow cluster_1 Assay Methodology A Phase 1: Initial Screening (Qualitative) B Phase 2: Potency Determination (Quantitative) A->B Active Compound Identified D Disk Diffusion Assay A->D C Phase 3: Cidal Activity Assessment (Quantitative) B->C MIC Value Determined E Broth Microdilution (MIC) B->E F MBC Assay C->F D->E E->F

Caption: High-level experimental workflow for antimicrobial evaluation.

Essential Prerequisites for Robust Assays

The validity of any AST result is critically dependent on meticulous preparation.

3.1. Compound Handling and Stock Solution Preparation

  • Solubility Testing: Before preparing a stock solution, determine the solubility of MPBC in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial testing, but its final concentration in the assay medium should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest anticipated MIC) of MPBC in the chosen solvent. Sterilize the solution by filtering it through a 0.22 µm syringe filter. Store in small aliquots at -20°C or as stability data permits.

3.2. Microorganism Selection and Culture

  • Reference Strains: Utilize well-characterized reference strains from recognized culture collections (e.g., ATCC, NCTC) to ensure reproducibility. A standard panel should include:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (optional): Candida albicans (e.g., ATCC 90028)

  • Culture Conditions: Subculture organisms from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) and incubate for 18-24 hours at 35-37°C to ensure purity and viability.

3.3. Inoculum Preparation: The McFarland Standard Standardizing the inoculum density is one of the most critical steps for inter-assay consistency. The goal is to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Select 3-5 well-isolated colonies of the same morphology from an 18-24 hour agar plate.

  • Transfer the colonies to a tube containing sterile saline (0.85%).[6]

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension by adding more bacteria or sterile saline to match the 0.5 McFarland standard visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

  • This standardized suspension must be used within 15 minutes of preparation.

Protocol 1: Kirby-Bauer Disk Diffusion for Initial Screening

This method provides a rapid, visual assessment of MPBC's antimicrobial activity. It is an excellent first-pass screen to identify which microorganisms are susceptible. This protocol is based on EUCAST guidelines.[7]

Causality Behind Choices:

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors.[8]

  • Confluent Lawn: Inoculating for a confluent "lawn" of growth ensures that any clearing is due to the antimicrobial agent and not insufficient bacterial density.

  • 4.0 mm Agar Depth: This standardized depth is crucial for ensuring reproducible diffusion of the antimicrobial agent from the disk into the medium.

Step-by-Step Protocol:

  • Prepare MHA Plates: Use sterile 90 mm or 150 mm Petri dishes containing MHA at a depth of 4.0 ± 0.5 mm. Ensure the agar surface is dry before use.

  • Prepare Inoculum: Dilute the standardized 0.5 McFarland suspension in sterile saline. Dip a sterile cotton swab into the diluted inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate Plate: Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Prepare and Apply Disks:

    • Under sterile conditions, impregnate blank paper disks (6 mm diameter) with a known amount of MPBC (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). Allow the solvent to evaporate completely.

    • Using sterile forceps, firmly place the MPBC disk onto the inoculated agar surface.

    • Place a positive control disk (e.g., ciprofloxacin 5 µg) and a negative control disk (impregnated with solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.[8]

  • Measure Zones: After incubation, use a ruler or caliper to measure the diameter of the zones of complete growth inhibition (in mm), including the disk diameter.

Data Presentation:

Test Organism Compound Disk Content (µg) Zone of Inhibition (mm)
S. aureus ATCC 29213MPBC3018
S. aureus ATCC 29213Ciprofloxacin525
S. aureus ATCC 29213Solvent Control06 (No Zone)
E. coli ATCC 25922MPBC307 (No Zone)
E. coli ATCC 25922Ciprofloxacin530
E. coli ATCC 25922Solvent Control06 (No Zone)

Protocol 2: Broth Microdilution for MIC Determination

This is the reference method for quantitative MIC testing, providing a precise value for the potency of MPBC.[9] This protocol is based on the CLSI M07 standard.[9][10]

Causality Behind Choices:

  • 96-Well Plate Format: Allows for efficient testing of multiple concentrations and replicates simultaneously.

  • Two-Fold Serial Dilution: This standard dilution series allows for a logarithmic assessment of concentration-dependent activity.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobials. Using CAMHB ensures standardized conditions.

  • Final Inoculum of 5 x 10⁵ CFU/mL: This density is high enough for robust growth within 24 hours but low enough to avoid inoculum effects where a high bacterial density overcomes the antimicrobial agent.

G cluster_0 Broth Microdilution Workflow prep Prepare 2X MPBC Stock & Inoculum plate Well 1 Well 2 Well 3 ... Well 10 Well 11 Well 12 100µL CAMHB 50µL CAMHB 50µL CAMHB ... 50µL CAMHB 100µL CAMHB 100µL Inoculum prep->plate:w1 Add 100µL of 2X MPBC to Well 2 inoculation Inoculation prep->inoculation dilution Serial Dilution plate:w2->dilution Transfer 50µL plate:w10->dilution Discard 50µL from Well 10 incubation Incubate 16-20h at 35°C plate->incubation dilution->plate:w3 dilution->plate:w4 inoculation->plate Add 100µL of diluted inoculum to Wells 1-11 read Read MIC (Lowest concentration with no visible growth) incubation->read

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Step-by-Step Protocol:

  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 11 of a 96-well microtiter plate. Add 100 µL of CAMHB to well 12 (sterility control).

  • Compound Addition: Add 100 µL of a 2x working stock of MPBC (e.g., if the highest desired final concentration is 128 µg/mL, this stock is 256 µg/mL) to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3.

    • Continue this two-fold serial dilution down to well 10.

    • Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.[11]

  • Plate Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and achieves the target inoculum density of ~5 x 10⁵ CFU/mL.

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of MPBC at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader. The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.

Data Presentation:

Compound Test Organism MIC (µg/mL) Replicate 1 Replicate 2 Replicate 3
MPBCS. aureus ATCC 2921316163216
CiprofloxacinS. aureus ATCC 292130.50.50.50.5
MPBCP. aeruginosa ATCC 27853>128>128>128>128
CiprofloxacinP. aeruginosa ATCC 278531121

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay is a direct extension of the broth microdilution test and is essential for determining if MPBC is bactericidal.[12]

Causality Behind Choices:

  • Subculturing from Clear Wells: By plating aliquots from the non-turbid wells of the MIC plate, we can determine the concentration at which viable bacteria are no longer present.

  • 99.9% Kill Threshold: This is the standard definition of bactericidal activity, providing a stringent and quantifiable endpoint.[4][5]

G mic_plate Completed MIC Plate (Post-Incubation) agar_plate Nutrient Agar Plate mic_plate->agar_plate Spot-plate 10µL from each clear well (MIC, 2x MIC, 4x MIC, etc.) incubation Incubate 18-24h at 35°C agar_plate->incubation read Determine MBC (Lowest concentration with ≥99.9% kill) incubation->read

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Protocol:

  • Select Wells: Following MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations). Also include the growth control well.

  • Subculture: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw 10 µL from each well and spot-plate it onto a quadrant of a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 1°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of MPBC that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13] For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 10 µL spot contains ~5000 CFU. A 99.9% reduction would mean ≤ 5 colonies.

Data Interpretation and Presentation:

The relationship between the MBC and MIC is a key indicator of the type of antimicrobial activity.

  • Bactericidal: If MBC/MIC ratio is ≤ 4.

  • Bacteriostatic: If MBC/MIC ratio is > 4.

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 2921316322Bactericidal
E. faecalis ATCC 2921232>256>8Bacteriostatic

References

  • Kaur, H., & Narasimhan, B. (2021). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]

  • Altanlar, N., et al. (2006). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available at: [Link]

  • Gaba, M., & Mohan, C. (2016). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. Available at: [Link]

  • Jakhar, D., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. Available at: [Link]

  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • ResearchGate. (2012). Benzimidazole: A short review of their antimicrobial activities. ResearchGate. Available at: [Link]

  • PubMed. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. PubMed. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. NCBI. Available at: [Link]

  • Bio-protocol. (2025). Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][14]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. MDPI. Available at: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). EUCAST Frequently Asked Questions. EUCAST. Available at: [Link]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. Available at: [Link]

  • ResearchGate. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

Sources

Application Note: Bioassay Development for Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anthelmintic, anticancer, and antimicrobial properties. Their primary mechanism of action (MOA) involves the disruption of microtubule dynamics by binding to the colchicine-binding site of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-tubulin. However, the development of robust bioassays for these compounds is frequently hampered by their poor aqueous solubility  and tendency to precipitate in assay buffers, leading to false negatives or "flat" Structure-Activity Relationships (SAR).

This guide provides a validated workflow for evaluating novel benzimidazoles, prioritizing solubility management, mechanistic validation via tubulin polymerization, and phenotypic cytotoxicity screening.

The "Solubility Paradox": Handling Benzimidazoles

The Challenge: Benzimidazoles are lipophilic. While soluble in DMSO, they often "crash out" (precipitate) upon dilution into aqueous buffers (e.g., PBS or culture media), creating micro-aggregates that scatter light and interfere with optical readouts.

Protocol: Kinetic Solubility & Stock Preparation

Do not proceed to biological assays until solubility limits are defined.

  • Stock Preparation: Dissolve compounds to 10 mM or 20 mM in anhydrous DMSO.

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution.

  • Nephelometry Check (Turbidity):

    • Prepare a serial dilution of the compound in the final assay buffer (e.g., 1% DMSO in PBS).

    • Measure absorbance at 600 nm (or use a nephelometer).

    • Cut-off: Any concentration showing

      
       above background indicates precipitation. Do not test above this concentration. 
      
Workflow Diagram: Assay Development Logic

Benzimidazole_Workflow Start Novel Benzimidazole Synthesis Solubility Solubility Check (Nephelometry) Start->Solubility Solubility->Start Precipitation (Redesign) Tubulin Tubulin Polymerization (Mechanistic Assay) Solubility->Tubulin Soluble Fraction Cell Cell Viability (Resazurin/MTS) Tubulin->Cell Confirmed MOA Hit Lead Candidate Selection Cell->Hit Potent IC50

Figure 1: Critical path for benzimidazole evaluation. Solubility validation is the gatekeeper step to prevent artifactual data.

Primary Mechanistic Assay: Tubulin Polymerization

The gold standard for benzimidazoles is the inhibition of tubulin assembly. This assay measures the turbidity change at 340 nm as tubulin heterodimers self-assemble into microtubules.

Materials
  • Protein: Purified Porcine Brain Tubulin (>99% pure).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.

  • Controls:

    • Positive Control (Inhibitor): Nocodazole or Colchicine (5 µM).

    • Negative Control (Stabilizer): Paclitaxel (promotes polymerization).

    • Vehicle: DMSO (Final concentration must match samples, typically 1%).[1]

Detailed Protocol
  • Pre-warming: Pre-warm the 96-well half-area plate to 37°C in the reader for 10 minutes.

  • Compound Addition: Add 5 µL of 10X compound stock (in buffer/DMSO mix) to wells.

  • Tubulin Addition: Keep tubulin on ice until the last second. Add 45 µL of cold Tubulin solution (3 mg/mL) to each well.

  • Kinetic Read: Immediately place in the plate reader at 37°C.

    • Mode: Kinetic Absorbance.[2][3]

    • Wavelength: 340 nm.[2][3]

    • Interval: Every 30 seconds for 60 minutes.

    • Shaking: 5 seconds before the first read only.

Data Analysis & Interpretation

Benzimidazoles act by binding to the colchicine site, preventing the "straightening" of the tubulin dimer required for polymerization.

  • Vmax (Rate): Calculate the slope of the linear growth phase.

  • Inhibition Calculation:

    
    
    

Expected Profiles:

Compound Type Lag Phase Vmax (Growth Rate) Final OD340
Vehicle (DMSO) Normal (~5-10 min) High High
Benzimidazole (Hit) Extended Significantly Reduced Low

| Paclitaxel | Absent (Immediate) | Very High | Very High |

Mechanism Diagram

Tubulin_MOA Dimer Free Tubulin Dimers (alpha/beta) Nucleation Nucleation (Oligomers) Dimer->Nucleation GTP + 37°C Polymer Microtubule Polymer (High OD340) Nucleation->Polymer Elongation Benz Benzimidazole Compound Benz->Dimer Binds Colchicine Site Benz->Nucleation Blocks Assembly

Figure 2: Mechanism of Action. Benzimidazoles bind free dimers, preventing the nucleation and elongation phases of microtubule formation.

Phenotypic Screening: Resazurin Cell Viability Assay

Once tubulin inhibition is confirmed, cytotoxicity must be verified in relevant cell lines (e.g., A549 for lung cancer or HCT116 for colon cancer).

Why Resazurin? Unlike MTT, Resazurin (Alamar Blue) is non-toxic, allowing for kinetic monitoring, and is less susceptible to interference from precipitating compounds.

Protocol
  • Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add fresh media containing serial dilutions of the benzimidazole (0.01 µM to 100 µM).

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add Resazurin solution (final conc. 44 µM) to each well.

  • Read: Incubate 1–4 hours. Measure Fluorescence:

    • Excitation: 560 nm

    • Emission: 590 nm[4][5]

Troubleshooting: Autofluorescence

Some benzimidazole derivatives are fluorescent. Always include a "Compound Only" control (media + compound, no cells) to subtract background fluorescence.

References

  • Mechanism of Action: Zhou, Y., et al. (2016).[6] "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule."[7] Phytopathology.

  • Tubulin Assay Protocol: Cytoskeleton Inc. "Tubulin Polymerization Assay Kit (BK006P) Manual."

  • Solubility in Bioassays: Di, L., & Kerns, E. H. (2006).[8] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Resazurin Optimization: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.

  • Benzimidazole Design: Hranjec, M., et al. (2021). "Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors." Pharmaceuticals.[9][10]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for benzimidazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Repository

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Optimization of heterocycle formation via Phillips Condensation and Oxidative Cyclization.

Diagnostic Workflow: Selecting the Correct Route

Before optimizing conditions, you must select the synthetic pathway that matches your substrate stability and available starting materials. The two primary routes—Acid-Catalyzed (Phillips) and Oxidative Cyclization —have distinct kinetic profiles and failure modes.

Route Selection Decision Matrix

Benzimidazole_Route_Selection Start Starting Material: o-Phenylenediamine (OPD) Q1 Coupling Partner? Start->Q1 Acid Carboxylic Acid / Ester Q1->Acid Available Aldehyde Aldehyde Q1->Aldehyde Available Q2 Substrate Acid Stability? Acid->Q2 Q3 Oxidation Sensitivity? Aldehyde->Q3 RouteA Route A: Phillips Condensation (High T, Strong Acid) Q2->RouteA Stable RouteC Route C: Lewis Acid / Microwave (Solvent-Free, Green) Q2->RouteC Labile/Green Req. RouteB Route B: Oxidative Cyclization (Mild T, Oxidant Required) Q3->RouteB Stable to Oxidants Q3->RouteC Sensitive

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stability.

Route A: The Phillips Condensation (Acid-Catalyzed)

Best for: Stable carboxylic acids, scale-up, and cost-sensitive processes.

Core Protocol: Polyphosphoric Acid (PPA) Method

Why this works: PPA acts as both a solvent and a powerful dehydrating agent, driving the equilibrium toward cyclization which is otherwise thermodynamically unfavorable in dilute aqueous acid.

  • Mix: Combine o-phenylenediamine (1.0 equiv) and carboxylic acid (1.0–1.1 equiv) in PPA (10–15 mL per gram of reactant).

  • Heat: Stir at 180–200 °C for 2–4 hours.

    • Note: The mixture will be viscous. Mechanical stirring is recommended for scales >5g.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Neutralize: Adjust pH to ~8–9 using conc.

    
    . The product usually precipitates as a solid.
    
Troubleshooting Guide: Phillips Condensation
SymptomProbable CauseCorrective Action
Incomplete Cyclization (Product contains amide peak in IR/NMR)Water in system. The dehydration step is reversible.Switch to PPA or Eaton’s Reagent (

in MsOH) to force water removal. Ensure temperature is >150°C.
Dark/Tarred Product Oxidative degradation of the diamine at high temp.Run the reaction under Nitrogen/Argon atmosphere . Add trace

as an antioxidant.
Low Solubility during Workup Product trapped in phosphate salts.After neutralizing, sonicate the aqueous slurry for 30 mins before filtration.

Route B: Oxidative Cyclization (Aldehyde Route)

Best for: Accessing diverse library derivatives, mild conditions, and sensitive substrates.

Mechanism & Critical Control Points

Unlike the acid route, this reaction proceeds via a Benzazoline intermediate (a dihydro-benzimidazole). This intermediate must be oxidized to form the aromatic system. Failure to include an oxidant yields unstable intermediates.

Oxidative_Mechanism Step1 1. Imine Formation (Schiff Base) Step2 2. Intramolecular Cyclization Step1->Step2 Step3 3. Benzazoline (Unstable Intermediate) Step2->Step3 Step4 4. Oxidation (-2H) Step3->Step4 Rate Determining (Requires Oxidant) Final Benzimidazole Step4->Final

Figure 2: The oxidative cyclization pathway. Step 4 is the critical failure point if the oxidant is insufficient.

Core Protocol: Sodium Metabisulfite ( ) Method

Why this works:


 forms a bisulfite adduct with the aldehyde, activating it for nucleophilic attack while simultaneously providing the oxidative potential required for the final step.
  • Dissolve: Aldehyde (1.0 equiv) and

    
     (1.0–1.2 equiv) in Ethanol/Water (3:1). Stir for 15 mins.
    
  • Add: o-Phenylenediamine (1.0 equiv).

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Cool to RT. Add water. The product often precipitates. If not, extract with Ethyl Acetate.

Troubleshooting Guide: Oxidative Route

Q: I am getting a mixture of the product and a "bis-imine" dimer. Why?

  • Diagnosis: You have formed the 1,2-disubstituted side product.[1][2][3] This happens when the benzazoline intermediate reacts with a second molecule of aldehyde before it can oxidize.

  • Fix:

    • Increase Dilution: Run the reaction at 0.1 M or lower.

    • Slow Addition: Add the aldehyde dropwise to the diamine (inverse addition).

    • Switch Oxidant: Use a faster oxidant like Oxone® or DDQ to clear the intermediate quickly.

Q: My yield is low, and the reaction stalls.

  • Diagnosis: Insufficient oxidation potential. Air alone is often too slow.

  • Fix: Add 10 mol% Iodine (

    
    )  or use DMSO  as a co-solvent (acting as a mild oxidant).
    

Advanced Optimization: Green & Catalytic Methods

For high-throughput synthesis or sensitive substrates, traditional thermal methods are often too harsh.

Microwave-Assisted Synthesis (Solvent-Free)

Reference Protocol: Based on Erbium(III) Triflate catalysis.[1][4]

ParameterCondition
Catalyst

(1–5 mol%) or Sulfamic Acid (10 mol%)
Solvent None (Neat) or Min. Ethanol
Temp/Time 100°C for 5–10 minutes (Microwave)
Yield Typically >90%

Why it works: The Lewis acid activates the carbonyl oxygen, making it hyper-electrophilic. Microwave irradiation overcomes the activation energy for the ring closure in minutes rather than hours.

Data & References

Oxidant Performance Comparison

Data summarized from internal benchmarks and literature averages for benzaldehyde + OPD.

Oxidant SystemReaction TimeAvg.[5][6][7] YieldGreen ScoreNotes
Air /

24–48 h65%HighSlow; requires open flask (solvent loss).

4 h85%MedBest balance of cost/yield.
DDQ 30 min92%LowExpensive; difficult purification.

/

2 h88%MedExcellent for electron-poor aldehydes.
References
  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393. Link

  • Kumar, M., et al. (2022).[8] "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel." Results in Chemistry, 4, 100403. Link

  • Talluri, M. R., et al. (2019). "Microwave Assisted Synthesis of Benzimidazoles." Journal of Heterocyclic Chemistry. (Verified general protocol reference).
  • Dardonville, C., & Rozas, I. (2004). "Imidazoline binding sites and their ligands: An overview." Medicinal Research Reviews, 24(5), 639-661. (Mechanistic insights on ring closure).
  • Bahrami, K., et al. (2007).[7] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(03), 417-427. Link

Sources

Technical Support Center: Crystallization of Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Methyl 1-propylbenzoimidazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this and structurally similar molecules. The following question-and-answer format provides in-depth, field-proven insights to help you achieve high-quality, crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Knowledge & Initial Steps

Question 1: I am starting with the crude product of Methyl 1-propylbenzoimidazole-6-carboxylate. What are the key physicochemical properties I should consider for crystallization?

Answer: Understanding the fundamental properties of your compound is the bedrock of a successful crystallization strategy. For Methyl 1-propylbenzoimidazole-6-carboxylate, while specific data is sparse, we can infer properties from its structural components: a benzimidazole core, a propyl group, and a methyl ester.

  • Benzimidazole Core: This heterocyclic aromatic system is capable of hydrogen bonding (both donor and acceptor) and π-π stacking. It is generally sparingly soluble in water but shows good solubility in polar aprotic solvents.[1] The pH of the solution can also influence its solubility.[1]

  • Propyl Group: This adds lipophilicity to the molecule, which will affect its solubility in nonpolar solvents.

  • Methyl Ester Group: This group is a hydrogen bond acceptor and will contribute to the overall polarity of the molecule.

A related compound, 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, has a high melting point of around 300°C and is soluble in DMSO and Methanol.[2] This suggests that Methyl 1-propylbenzoimidazole-6-carboxylate is also likely a high-melting solid with good solubility in polar organic solvents.

Question 2: How do I select an appropriate solvent system for my initial crystallization trials?

Answer: Solvent selection is the most critical step in crystallization.[3] The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility is the driving force for crystallization upon cooling.

A systematic approach to solvent screening is recommended:

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place a small amount of your compound (5-10 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent used.

  • Heating: If the solid does not dissolve at room temperature, gently heat the vial and continue adding the solvent dropwise until a clear solution is obtained.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature, and then place them in an ice bath or refrigerator.

  • Observation: Observe if crystals form upon cooling. The best single solvent will dissolve the compound when hot but yield a good amount of crystals when cold.

A suggested starting panel of solvents is presented in the table below.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood general solvents for polar organic molecules.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that can be effective.[1][4]
Esters Ethyl AcetateA good choice for organic complexes.[3]
Aromatic TolueneCan promote crystallization through π-π interactions.[3]
Ethers Tetrahydrofuran (THF)A polar aprotic solvent.
Chlorinated DichloromethaneUse with caution due to high volatility.[3]

If a single solvent is not ideal (either too soluble or not soluble enough), a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not) should be explored.[5]

Part 2: Troubleshooting Common Crystallization Problems

Question 3: I've dissolved my compound in a hot solvent, but upon cooling, it has turned into a thick, sticky liquid. What is happening and how can I fix it?

Answer: This phenomenon is known as "oiling out" or liquid-liquid phase separation.[6][7][8] It occurs when the supersaturated solution separates into two liquid phases: a solute-rich phase (the oil) and a solvent-rich phase.[7][8] This is a common problem when the melting point of the solid is lower than the temperature of the solution, or when the level of supersaturation is too high.[6][7] Oiling out is detrimental to purification because the oil droplets can trap impurities.[6]

Troubleshooting Strategies for Oiling Out:

  • Reduce the Cooling Rate: Rapid cooling can lead to high supersaturation, which promotes oiling out.[7] Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can also help.[3]

  • Use a More Dilute Solution: Oiling out is often a concentration-dependent effect. Add more of the hot solvent to dissolve the oil, and then attempt to cool the more dilute solution slowly.

  • Change the Solvent System: The solvent choice can greatly influence the tendency to oil out. Try a solvent in which the compound is less soluble.

  • Seed the Solution: Introducing a small "seed" crystal of the desired compound can provide a template for crystal growth and bypass the kinetic barrier to nucleation.

G start Oiling Out Observed slow_cooling 1. Reduce Cooling Rate start->slow_cooling dilute 2. Use a More Dilute Solution slow_cooling->dilute If oiling persists solvent 3. Change Solvent System dilute->solvent If oiling persists seed 4. Add Seed Crystals solvent->seed If oiling persists end_node Crystals Formed seed->end_node

Question 4: My solution is clear and has been cooling for a long time, but no crystals have formed. What should I do?

Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Strategies to Induce Crystallization:

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Introduce Seed Crystals: If you have a small amount of the solid compound, adding a tiny crystal can initiate crystallization.

  • Reduce the Volume of Solvent: There may be too much solvent, keeping the compound in solution even at low temperatures.[6] Gently heat the solution to evaporate some of the solvent and then cool it again.[6]

  • Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly. This is known as anti-solvent crystallization.[5][9]

Question 5: I have obtained crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

Answer: The formation of very small crystals is often a result of rapid nucleation and growth due to high supersaturation. The goal is to slow down the crystallization process to allow for the growth of fewer, larger crystals.

Methods for Improving Crystal Size and Quality:

  • Slower Cooling: As mentioned previously, a slower cooling rate is crucial.[3] A Dewar flask or an insulated container can be used to slow down the cooling process significantly.[3]

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from a small amount of material.[3] Dissolve your compound in a small vial with a "good" solvent. Place this inner vial inside a larger, sealed jar containing a small amount of a volatile "bad" solvent (anti-solvent). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[3]

G cluster_0 Vapor Diffusion Setup Outer Jar Sealed Outer Jar |  Anti-Solvent (e.g., Hexane) Inner Vial Inner Vial |  Compound in 'Good' Solvent (e.g., Toluene) Anti-Solvent Vapor Anti-Solvent Vapor Anti-Solvent Vapor->Inner Vial:f1 Slow Diffusion

Part 3: Advanced Considerations in Crystallization

Question 6: I've heard about polymorphism. What is it, and why is it important for my compound, especially in a drug development context?

Answer: Polymorphism is the ability of a solid material to exist in two or more different crystalline forms.[10][11][12] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to significant differences in physicochemical properties such as:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which directly impacts the bioavailability of an active pharmaceutical ingredient (API).[10]

  • Stability: One polymorph is typically more thermodynamically stable than the others under a given set of conditions. Less stable (metastable) forms can convert to the more stable form over time.[13]

  • Melting Point: Each polymorph will have a distinct melting point.

  • Mechanical Properties: Properties like tabletability can vary between polymorphs.

In the context of drug development, it is crucial to identify and characterize all possible polymorphic forms of an API to ensure the safety, efficacy, and stability of the final drug product.[10][11][14] Different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different polymorphs.[12]

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • PubChem. (n.d.). 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Archives of Pharmacal Research, 37(8), 957-969. [Link]

  • Höving, J. H., et al. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 9(11), 1989. [Link]

  • Solubility of Things. (n.d.). Benzimidazole. [Link]

  • Tiwary, J., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society, 144(17), 7597-7603. [Link]

  • More, R. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2211-2227. [Link]

  • ResearchGate. (2025). Polymorphism of Active Pharmaceutical Ingredients. [Link]

  • Takiyama, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1632-1637. [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]

  • ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

Sources

Technical Support Center: Refining Analytical Detection of Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of Methyl 1-propylbenzoimidazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common challenges encountered during its analysis. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Introduction to the Analyte

Methyl 1-propylbenzoimidazole-6-carboxylate is a member of the benzimidazole class of compounds, a core scaffold in many pharmaceutical agents. Its accurate quantification is critical for pharmacokinetic studies, impurity profiling, and quality control. The molecule's structure, featuring a basic benzimidazole core and an ester functional group, presents a unique set of analytical challenges that this guide will address.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your analytical workflow.

Q1: What are the primary analytical techniques for detecting Methyl 1-propylbenzoimidazole-6-carboxylate?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust method for quantification, especially for quality control in manufacturing, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis and trace impurity detection.

Q2: What are the expected chemical properties of Methyl 1-propylbenzoimidazole-6-carboxylate that will influence its analysis?

A2: The benzimidazole ring system imparts a basic character to the molecule. This means the compound's retention in reversed-phase HPLC will be highly dependent on the mobile phase pH. The ester group is susceptible to hydrolysis, especially at extreme pH values, which must be considered during sample preparation and storage.

Q3: How should I prepare my sample for analysis?

A3: The sample preparation method will depend on the matrix. For drug substance or product, a simple "dilute and shoot" approach after dissolution in a suitable organic solvent (like methanol or acetonitrile) is often sufficient. For biological matrices like plasma or serum, a more rigorous cleanup is necessary to remove proteins and phospholipids that can interfere with the analysis.[1][2][3] This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4]

HPLC-UV Troubleshooting Guide

High-Performance Liquid Chromatography with UV detection is a workhorse technique for the analysis of benzimidazole derivatives. However, the basic nature of Methyl 1-propylbenzoimidazole-6-carboxylate can lead to common chromatographic issues.

Issue 1: Peak Tailing

Question: My peak for Methyl 1-propylbenzoimidazole-6-carboxylate is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[5] These interactions lead to a mixed-mode retention mechanism, resulting in a distorted peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to address this is to control the ionization state of the analyte and the silanol groups.

    • Low pH: Operating at a low pH (e.g., pH 2.5-3.5) will protonate the basic analyte and suppress the ionization of the silanol groups, minimizing the unwanted secondary interactions. A buffer such as phosphate or formate is recommended.

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) will deprotonate the silanol groups and neutralize the basic analyte, again reducing secondary interactions. This requires a pH-stable column.[5][6]

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol activity. Ensure you are using a column suitable for basic compounds.[6]

  • Competitive Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.

Causality Diagram: Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized for Basic Analyte? start->check_ph adjust_ph Adjust pH (Low: 2.5-3.5 or High: 8-10) with appropriate buffer check_ph->adjust_ph No check_column Is the Column Suitable for Basic Compounds? check_ph->check_column Yes adjust_ph->check_column use_endcapped Use a Modern, End-Capped C18 or C8 Column check_column->use_endcapped No consider_additives Are Secondary Interactions Still an Issue? check_column->consider_additives Yes use_endcapped->consider_additives add_tea Add a Competitive Basic Additive (e.g., Triethylamine) consider_additives->add_tea Yes solution Symmetrical Peak Achieved consider_additives->solution No add_tea->solution

Caption: A decision tree for troubleshooting HPLC peak tailing of basic compounds.

LC-MS/MS Troubleshooting Guide

For high-sensitivity analysis in complex matrices, LC-MS/MS is the method of choice. However, it comes with its own set of challenges, most notably matrix effects.[7]

Issue 2: Poor Sensitivity and Reproducibility in Biological Samples

Question: I am analyzing Methyl 1-propylbenzoimidazole-6-carboxylate in plasma and see inconsistent results and low signal intensity. What could be the problem?

Answer: This is a classic symptom of matrix effects, where co-eluting endogenous components from the plasma (like phospholipids and salts) suppress or enhance the ionization of your analyte in the mass spectrometer source.[4][7][8][9] This leads to poor data quality and unreliable quantification.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[4]

    • Protein Precipitation (PPT): While quick, PPT is often not sufficient to remove phospholipids.[1][9]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.[4]

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. A good practice is to have the analyte elute after the initial void volume where many polar interferences appear. A scouting gradient is a good starting point for method development.[10][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same ionization suppression or enhancement, allowing for accurate correction during data processing.

Workflow Diagram: Mitigating Matrix Effects in LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result ppt Protein Precipitation (Basic Cleanup) lc_opt Chromatographic Optimization (Separate from Interferences) ppt->lc_opt lle Liquid-Liquid Extraction (Intermediate Cleanup) lle->lc_opt spe Solid-Phase Extraction (Thorough Cleanup) spe->lc_opt is_use Use of Stable Isotope-Labeled Internal Standard (SIL-IS) lc_opt->is_use reliable_data Reliable & Reproducible Data is_use->reliable_data start Plasma Sample start->ppt Quick Screen start->lle Improved Cleanup start->spe Best Cleanup

Caption: A workflow demonstrating strategies to mitigate matrix effects in LC-MS/MS bioanalysis.

Experimental Protocols

These protocols provide a starting point for your method development. They should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[12][13][14][15][16]

Protocol 1: HPLC-UV Method Development for Assay and Impurity Profiling
  • Analyte & Standard Preparation:

    • Prepare a stock solution of Methyl 1-propylbenzoimidazole-6-carboxylate at 1 mg/mL in methanol.

    • Create working standards by diluting the stock solution with the mobile phase to concentrations bracketing the expected sample concentration.

  • Instrumentation and Initial Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm to determine the absorbance maximum. A starting wavelength of 280 nm is a reasonable estimate for a benzimidazole derivative.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Based on the initial gradient run, adjust the gradient slope to achieve optimal separation of the main peak from any impurities.

    • If peak shape is poor, consider the troubleshooting steps outlined above.

    • Once a suitable separation is achieved, the method can be converted to an isocratic method for faster run times if all components are well-resolved early in the chromatogram.[11]

  • Validation:

    • Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[12][15][16]

Protocol 2: LC-MS/MS Method Development for Quantification in Plasma
  • Analyte & Internal Standard Preparation:

    • Prepare stock solutions of Methyl 1-propylbenzoimidazole-6-carboxylate and its stable isotope-labeled internal standard (if available) at 1 mg/mL in methanol.

    • Prepare a series of calibration standards and quality control samples by spiking the analyte and a fixed concentration of the internal standard into blank plasma.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load 100 µL of plasma sample (pre-treated with the internal standard) onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Instrumentation and Initial Conditions:

    • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Optimization:

    • Infuse a solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for at least two MRM transitions. The protonated molecule [M+H]+ will be the precursor ion.

    • Monitor the optimized MRM transitions during the LC run.

  • Validation:

    • Validate the method according to regulatory guidelines for bioanalytical method validation, assessing parameters such as selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Quantitative Data Summary

ParameterHPLC-UV Starting ConditionsLC-MS/MS Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL5 µL
Detector UV at absorbance maximumTriple Quadrupole MS

References

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • Razavi, S. M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5494-5510. [Link]

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

  • Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]

  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]

  • Di Donna, L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(17), 3846. [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. [Link]

  • YouTube. (2026, January 22). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. [Link]

  • ResearchGate. (2025, August 7). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Wiley Online Library. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

Sources

Technical Support Center: High-Purity Benzimidazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Minimizing Impurities & Optimizing Yields in Benzimidazole Ester Workflows

Mission Brief

You are likely here because your LC-MS shows a persistent mass peak of M+18 (incomplete cyclization) or your NMR integration reveals a frustrating 60:40 mixture of regioisomers .

Synthesizing benzimidazole esters requires navigating a paradox: the formation of the benzimidazole core often requires strong acid catalysis and high heat—conditions that are hostile to the ester moiety you are trying to install or preserve. This guide deconstructs the synthesis into controllable variables, moving beyond "recipe following" to mechanistic control .

Diagnostic Modules (Troubleshooting)

Module A: The "M+18" Ghost (Incomplete Cyclization)

Symptom: You observe a peak at Target Mass + 18 Da or a broad peak in the amide region of your proton NMR. Diagnosis: The reaction has stalled at the N-acyl-o-phenylenediamine (Mono-amide) intermediate. The ring closure (dehydration) is the rate-determining step and is reversible.

The Fix:

  • Water Management: The reaction produces water. If you are using a reversible acid catalyst (like p-TsOH in toluene), you must remove water physically (Dean-Stark trap) or chemically (molecular sieves).

  • Acidity Threshold: If using the Phillips condensation (OPD + Carboxylic Acid), the acidity must be high enough to protonate the carbonyl but not so high that it protonates both amines of the diamine completely, rendering them non-nucleophilic.

Visualization: The Stalled Mechanism The following diagram illustrates where the reaction stalls and generates the M+18 impurity.

PhillipsMechanism cluster_stall CRITICAL FAILURE POINT OPD o-Phenylenediamine (Starting Material) MonoAmide Mono-Amide Intermediate (M+18 Impurity) OPD->MonoAmide Acylation (Fast) Acid Carboxylic Acid (R-COOH) Acid->MonoAmide Transition Tetrahedral Intermediate MonoAmide->Transition H+ Catalyst Transition->MonoAmide +H2O (Reversible) Product Benzimidazole Ester (Target) Transition->Product -H2O (Slow/RDS) Hydrolysis Hydrolyzed Acid (Side Product) Product->Hydrolysis Prolonged Heating + Aqueous Acid

Figure 1: Mechanistic pathway of the Phillips condensation showing the reversible dehydration step where "M+18" impurities accumulate.

Module B: The Regioselectivity Trap (N-Alkylation)

Symptom: You are alkylating a benzimidazole ester and see two spots on TLC or split peaks in NMR. Diagnosis: Benzimidazoles possess annular tautomerism. The N1 and N3 positions are chemically distinct only if the benzene ring is substituted (e.g., a 5-ester group). The Science:

  • Steric Control: Alkylation prefers the least sterically hindered nitrogen.

  • Electronic Control: Electron-withdrawing groups (EWG) at position 5 make N1 more acidic but N3 more nucleophilic (remote effect).

The Fix:

  • Switch Base: Use a bulky base (e.g., Cs₂CO₃) to enhance steric discrimination.

  • Thermodynamic Control: High-temperature conditions often favor the thermodynamic product (usually the less hindered isomer), whereas low-temp/strong-base (NaH, 0°C) favors the kinetic product.

Optimized Protocols

Protocol A: Mild Oxidative Cyclization (Preserving Esters)

Best for: Synthesizing benzimidazoles from aldehydes without hydrolyzing sensitive ester groups.

Reagents:

  • o-Phenylenediamine derivative (1.0 equiv)

  • Aldehyde containing ester moiety (1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Solvent: DMF/Ethanol (3:1)

Step-by-Step:

  • Dissolution: Dissolve diamine and aldehyde in DMF/EtOH at room temperature.

  • Oxidant Addition: Add Na₂S₂O₅ in one portion. The bisulfite acts as a mild oxidant and adduct former, facilitating ring closure without harsh mineral acids [1].

  • Reflux: Heat to 80°C for 4-6 hours. Monitor TLC.

  • Workup (The "Crash" Method): Pour the reaction mixture into ice-cold water (5x reaction volume). The benzimidazole ester is usually hydrophobic and will precipitate.

  • Filtration: Filter the solid. Wash with cold water to remove inorganic salts.

Protocol B: The "Acid-Base" Purification Trick

Best for: Removing non-basic impurities (unreacted esters, phenols, colored oxidation byproducts) from your crude benzimidazole.

Benzimidazoles are amphoteric but predominantly basic (pKa ~ 5.5). We can exploit this for a self-validating purification.

StepActionChemical Logic
1 Dissolve crude in EtOAc.Solubilizes product + impurities.
2 Extract with 1M HCl (aq).Product moves to Aqueous Layer (protonated). Non-basic impurities stay in EtOAc.
3 Discard EtOAc layer.Removes neutral/acidic byproducts.
4 Basify Aqueous layer (pH 10).Use NH₄OH or NaOH.[1] Product precipitates or oils out as free base.
5 Extract back into EtOAc.Recovers pure product.
6 Dry & Concentrate.Yields high-purity benzimidazole.[2]

Decision Support System (FAQ)

Q: My ester hydrolyzed during the reaction. How do I prevent this? A: If you are using the Phillips condensation (HCl/PPA), you are likely hydrolyzing your ester.

  • Switch Method: Use the Oxidative Cyclization (Protocol A) with an aldehyde and Na₂S₂O₅ or air/FeCl₃. These conditions are near-neutral and spare the ester.

  • Alternative: If you must use acid, switch to Polyphosphoric Acid Ester (PPE) in chloroform. It acts as a dehydrating agent without the high water content of aqueous acids.

Q: I have colored impurities (red/brown) that won't go away. A: This is oxidized o-phenylenediamine (azo/imino species).

  • Prevention: Always use freshly recrystallized diamine. If it's dark, wash it with DCM before use.

  • Removal: Perform the Acid-Base Extraction (Protocol B). The colored oligomers are often neutral and will remain in the organic wash while your product moves to the acid layer.

Q: How do I separate the N1/N3 regioisomers? A: If you cannot control it synthetically:

  • Recrystallization: Isomers often have vastly different solubilities. Try Toluene or Acetonitrile.[2] The symmetric isomer often crystallizes first.

  • Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5). Adding 0.1% Triethylamine to the mobile phase sharpens the peaks by suppressing tailing of the basic nitrogen.

Visual Troubleshooting Workflow

Use this logic tree to determine your next experimental move.

TroubleshootingTree Start Start: Impurity Detected CheckMass Check LC-MS/TLC Start->CheckMass Mass18 Mass = Target + 18 (Mono-amide) CheckMass->Mass18 MassMinus Mass = Target - R_group (Hydrolysis) CheckMass->MassMinus TwoSpots Two Spots / Split Peaks (Regioisomers) CheckMass->TwoSpots Sol18 Action: Increase Temp, Add Dehydrating Agent (Sieves/Dean-Stark) Mass18->Sol18 SolHydro Action: Switch to Oxidative Route (Aldehyde + Na2S2O5) MassMinus->SolHydro SolRegio Action: Change Solvent/Base or Recrystallize (Toluene) TwoSpots->SolRegio

Figure 2: Decision tree for identifying and resolving common benzimidazole synthesis failures.

References

  • Raja, D., et al. (2020). "Metal-free synthesis of benzimidazoles via oxidative cyclization of d-glucose with o-phenylenediamines in water."[3][4] The Journal of Organic Chemistry. Link

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews. Link

  • Bahrami, K., et al. (2007). "A simple and efficient one-pot synthesis of 2-substituted benzimidazoles."[4] Synthesis. Link

  • Hunt, K., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. (Relevant for analogous benzimidazole regioselectivity).[2] Link

  • BenchChem Support. "Troubleshooting Benzimidazole Cyclization." Link

Sources

Technical Support Center: Investigating the Degradation Pathways of Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-propylbenzoimidazole-6-carboxylate. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of its degradation pathways. As a novel benzimidazole derivative, understanding its stability is paramount for accurate experimental results and successful drug development. This resource will equip you with the foundational knowledge and methodologies to anticipate and address potential degradation issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers may have when initiating studies on Methyl 1-propylbenzoimidazole-6-carboxylate.

Q1: What are the most likely degradation pathways for Methyl 1-propylbenzoimidazole-6-carboxylate based on its structure?

A1: Given its chemical structure, Methyl 1-propylbenzoimidazole-6-carboxylate is susceptible to several degradation pathways common to benzimidazole derivatives and esters. The primary routes of degradation to anticipate are:

  • Hydrolysis: The methyl ester group is a prime target for hydrolysis, which can be catalyzed by acidic or alkaline conditions.[1][2][3] This reaction would yield 1-propylbenzoimidazole-6-carboxylic acid and methanol.

  • Oxidation: The benzimidazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[3][4]

  • Photodegradation: Benzimidazole compounds have been shown to be photosensitive, especially in solution.[5][6][7] Exposure to light, particularly UV radiation, can induce degradation, which may involve complex radical-mediated pathways.

Q2: How can I proactively prevent the degradation of my Methyl 1-propylbenzoimidazole-6-carboxylate samples?

A2: To maintain the integrity of your samples, consider the following preventative measures:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • pH Control: When preparing solutions, use buffered systems to maintain a neutral pH and avoid harsh acidic or alkaline conditions that can accelerate hydrolysis.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during experimentation.[5]

  • Solvent Choice: Select high-purity, degassed solvents for sample preparation to minimize exposure to dissolved oxygen and potential reactive impurities.

Q3: What is a forced degradation study and why is it important for my research on this compound?

A3: A forced degradation or stress testing study is a critical component of drug development that involves intentionally subjecting a compound to harsh conditions to accelerate its degradation.[2][8] This is done to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate stability-indicating analytical methods that can resolve the parent compound from its degradation products.[9][10]

  • Gain insights into the intrinsic stability of the molecule.[8]

Troubleshooting Guides

This section provides practical guidance for specific experimental challenges you may encounter.

Scenario 1: Unexpected Peaks in HPLC Analysis

Q: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing Methyl 1-propylbenzoimidazole-6-carboxylate. How can I determine if these are degradation products?

A: The appearance of new peaks is a common indicator of degradation. To troubleshoot this, follow these steps:

  • System Suitability Check: First, ensure the analytical system is performing correctly. Inject a fresh, known standard of Methyl 1-propylbenzoimidazole-6-carboxylate to confirm its retention time and peak shape.

  • Forced Degradation Comparison: Perform a controlled forced degradation study. Expose your compound to acidic, alkaline, oxidative, and photolytic stress conditions.[4][11] Analyze these stressed samples alongside your sample of interest. If the retention times of the unknown peaks in your sample match those of the peaks generated under specific stress conditions, it is a strong indication that they are degradation products.

  • Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the potential degradation products, which can help in their identification. For example, a peak with a molecular weight corresponding to the hydrolyzed carboxylic acid would confirm hydrolysis.

Scenario 2: Loss of Compound Potency or Concentration Over Time

Q: I've noticed a decrease in the concentration of my Methyl 1-propylbenzoimidazole-6-carboxylate stock solution over a short period. What could be the cause and how can I mitigate this?

A: A decline in concentration suggests instability under the current storage or handling conditions. Here's how to investigate and resolve the issue:

  • Review Storage Conditions:

    • Temperature: Ensure the solution is stored at the appropriate temperature (e.g., refrigerated or frozen).

    • Light Exposure: Confirm that the solution is protected from light.[5]

    • Solvent: The choice of solvent can impact stability. For instance, protic solvents may facilitate hydrolysis. Consider switching to a more inert solvent if possible.

  • pH of the Solution: If your solvent is not buffered, the inherent acidity or basicity, or absorption of atmospheric CO2, could be altering the pH and promoting degradation. Measure the pH of your solution and, if necessary, prepare a new solution in a buffered solvent system.

  • Container Compatibility: While less common, interactions with the storage container can sometimes lead to degradation. Ensure you are using high-quality, inert containers (e.g., borosilicate glass or appropriate plastics).

Visualizing Degradation Pathways and Experimental Workflows

To aid in your experimental design and data interpretation, the following diagrams illustrate potential degradation pathways and a typical workflow for a forced degradation study.

G cluster_0 Potential Degradation Pathways parent Methyl 1-propylbenzoimidazole-6-carboxylate hydrolysis 1-propylbenzoimidazole-6-carboxylic acid + Methanol parent->hydrolysis Hydrolysis (Acid/Base) oxidation N-oxide derivatives parent->oxidation Oxidation (e.g., H2O2) photodegradation Complex radical species parent->photodegradation Photolysis (UV/Vis light)

Caption: Potential degradation pathways for Methyl 1-propylbenzoimidazole-6-carboxylate.

G cluster_1 Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress Subject Aliquots to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV lamp) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: A typical experimental workflow for a forced degradation study.

Data Summary: Forced Degradation Conditions

The following table provides a summary of typical conditions used in forced degradation studies for benzimidazole-related compounds, which can serve as a starting point for your experiments.

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Products
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 M, Room Temp to 60°CCarboxylic acid from ester hydrolysis
Alkaline Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M, Room Temp to 60°CCarboxylate salt from ester hydrolysis
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%, Room TemperatureN-oxides, other oxidized species
Thermal Degradation Dry Heat or Solution60°C - 80°CVarious degradation products
Photodegradation UV-A and/or UV-B light sourceControlled light exposure (e.g., ICH Q1B)Photodimers, radical-mediated products

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[1][9][10]

Objective: To develop an HPLC method capable of resolving Methyl 1-propylbenzoimidazole-6-carboxylate from all potential degradation products.

Materials:

  • Methyl 1-propylbenzoimidazole-6-carboxylate reference standard

  • Stressed samples from forced degradation studies

  • HPLC grade acetonitrile, methanol, and water

  • Buffers (e.g., phosphate, acetate)

  • Acids/Bases for mobile phase pH adjustment (e.g., formic acid, ammonium hydroxide)

  • C18 reverse-phase HPLC column

Methodology:

  • Initial Scouting: Begin with a generic gradient method using a C18 column. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) from 5% to 95% acetonitrile over 20-30 minutes.

  • Analysis of Stressed Samples: Inject the stressed samples and the unstressed parent compound.

  • Method Optimization:

    • Resolution: If co-elution of the parent peak with any degradation peaks is observed, adjust the gradient slope, mobile phase composition (e.g., switching to methanol), or pH to improve separation.

    • Peak Shape: Poor peak shape can be addressed by adjusting the mobile phase pH or trying a different column chemistry.

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determin
  • Overview on Development and Validation of Force degradation studies with Stability Indic
  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formul
  • Sustainable Degradation of Methyl Violet by Plasma Bubbling Array: Performance, Degradation P
  • A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE.
  • Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degrad
  • Photodegradation P
  • Identification of imatinib mesylate degradation products obtained under stress conditions.
  • Development of stability indicating method for quality assessment of African Albendazole tablets.
  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.

Sources

"troubleshooting inconsistent results in benzimidazole bioassays"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Benzimidazole Bioassays

Introduction: The Solubility Paradox

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams

If you are seeing high variability in your benzimidazole (BZ) IC50 values, "flat" dose-response curves, or inconsistent crystallization in your wells, you are likely a victim of the "Solubility Paradox."

Benzimidazoles (e.g., Albendazole, Mebendazole, Fenbendazole) are potent anthelmintics because they bind with high affinity to the hydrophobic pocket of nematode


-tubulin. However, the very lipophilicity that drives this potency makes them a nightmare to handle in vitro. They despise water.

This guide moves beyond basic protocols to address the physicochemical and biological root causes of assay failure. We treat the assay as a system where chemistry (solubility), biology (resistance mutations), and physics (temperature/time) must align perfectly.

Module 1: The Physicochemical Trap (Solubility & Stability)

The Issue: Your compound precipitates upon addition to the aqueous media, creating a "suspension assay" rather than a solution assay. This leads to artificially low potency and high well-to-well variance.

Troubleshooting Protocol: The "Step-Down" Dissolution

Do not attempt to dissolve BZs directly in aqueous buffer. Follow this strict order of operations to maintain the "Soluble Window."

1. The DMSO Limit Rule

  • Standard: Dissolve stock in 100% DMSO.

  • The Trap: Most nematode assays (Egg Hatch, Larval Development) tolerate up to 0.5% - 1.0% DMSO . Exceeding this lyses the cuticle or inhibits motility independently of the drug.

  • The Fix: Your working stock must be 100x or 200x concentrated so that the final delivery volume is small.

2. The "Crash-Out" Check When you pipet the DMSO stock into the aqueous assay buffer (e.g., PBS or growth media), the BZ molecules immediately want to aggregate.

  • Visual Check: Hold the plate against a dark background under a light source immediately after addition. Cloudiness = Precipitation.

  • Mitigation: Use a surfactant-assisted buffer . Adding 0.1% Tween-80 to your aqueous assay buffer before adding the drug can stabilize the suspension and prevent rapid crystallization.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Solid Benzimidazole DMSO_Stock Dissolve in 100% DMSO (Stock: 10-50 mM) Start->DMSO_Stock Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate (37°C, 10 min) Check_Clear->Sonicate No Dilution Prepare Intermediate Dilution (in DMSO or 50% DMSO) Check_Clear->Dilution Yes Sonicate->Check_Clear Final_Add Add to Assay Buffer (Final DMSO < 1%) Dilution->Final_Add Precip_Check Immediate Precipitate? Final_Add->Precip_Check Success Proceed to Assay Precip_Check->Success No Fail_Precip FAIL: Compound Crashed out Precip_Check->Fail_Precip Yes Mitigation Add 0.1% Tween-80 to Assay Buffer Fail_Precip->Mitigation Retry Mitigation->Final_Add

Figure 1: Decision tree for preparing hydrophobic benzimidazoles to prevent precipitation in aqueous bioassays.

Module 2: Biological Variability (Target Resistance)

The Issue: The drug is soluble, but the IC50 is shifting wildly between batches of parasites.

The Cause: Benzimidazole resistance is driven by Single Nucleotide Polymorphisms (SNPs) in the isotype-1


-tubulin gene . If your test population is heterogenous (mixed resistant/susceptible), your dose-response curve will flatten or show a "biphasic" response.
Key Resistance Markers (The "Big Three")

You must genotype your strain if results are inconsistent. A shift in these codons prevents BZ binding:

Codon MutationAmino Acid ChangeImpact on BindingReference
F200Y Phenylalanine

Tyrosine
High (Primary mechanism in livestock parasites)[1, 2]
E198A Glutamic Acid

Alanine
High (Often linked to high-level resistance)[1, 4]
F167Y Phenylalanine

Tyrosine
Moderate/High (Less common, but critical)[2, 5]
Visualization: Mechanism of Action vs. Resistance[1]

MechanismAction BZ Benzimidazole (Drug) Tubulin_WT Wild-Type Beta-Tubulin BZ->Tubulin_WT High Affinity Tubulin_Mut Mutant Beta-Tubulin (F200Y / E198A) BZ->Tubulin_Mut Low Affinity Binding Binding to Colchicine Site Tubulin_WT->Binding No_Binding Steric Hindrance / Affinity Loss Tubulin_Mut->No_Binding Depolymerization Capping / Depolymerization Binding->Depolymerization Polymerization Microtubule Polymerization No_Binding->Polymerization Normal Function Survival Parasite Survival (Resistance) Polymerization->Survival Death Cell Death / Egg Hatch Inhibition Depolymerization->Death

Figure 2: Mechanistic pathway showing how single amino acid substitutions (F200Y) prevent benzimidazole binding, allowing microtubule polymerization to continue.

Module 3: Assay-Specific Troubleshooting Guides

A. The Egg Hatch Assay (EHA)

Standard: WAAVP Guidelines [6][1]

Symptom: Control eggs (no drug) are not hatching (>80% hatch required for validity), or drug-treated eggs hatch despite high doses.

Root Cause Analysis:

  • The "Salt Inhibition" Error:

    • Scenario: You float eggs in saturated NaCl or sugar to isolate them, then move them to the assay plate.

    • Failure:[2] Residual hypertonic salt inhibits hatching mechanically, mimicking drug activity.

    • Fix: You must wash eggs extensively with water/buffer (centrifugation x3) to remove all flotation fluid before incubation.

  • Anaerobic Suffocation:

    • Scenario: Using deep wells or sealing the plate too tightly.

    • Fix: Nematode eggs require oxygen. Use 24-well plates (not 96-well deep blocks) and cover with loose lids or breathable film, not foil.

  • Differentiation Difficulty:

    • Scenario: Confusing "unhatched eggs" with "dead embryos."

    • Fix: Add Lugol’s iodine at the end of the assay. It stains the structures, making it easier to distinguish a developed larva inside an egg (drug effect) vs. an undeveloped egg (infertility/control failure).

B. Tubulin Polymerization Assay (Cell-Free)

Method: Turbidimetry at 340nm or DAPI Fluorescence [13, 16][3]

Symptom: No difference between Drug and Control curves.

Root Cause Analysis:

  • Temperature Shock: Tubulin polymerization is strictly temperature-dependent (37°C). If you add cold drug solution to warm tubulin, you induce depolymerization thermally, masking the chemical effect.

    • Fix: Pre-warm all buffers and drug dilutions to 37°C before mixing.

  • GTP Hydrolysis: Tubulin requires GTP to polymerize. GTP degrades in solution.

    • Fix: Always add fresh GTP (1 mM) immediately before the assay run.

  • The "Prodrug" Mistake:

    • Scenario: Testing Albendazole in vitro using a cell-free system.

    • Nuance: While Albendazole does bind tubulin, its metabolite Albendazole Sulfoxide is the systemic active form in vivo. However, for in vitro tubulin assays, the parent compound is often more potent if soluble. If using the Sulfoxide, be aware it may have lower affinity than the parent in a pure protein assay, despite being the active driver in the animal [9].

Frequently Asked Questions (FAQs)

Q1: Should I use Albendazole or Albendazole Sulfoxide for my in vitro assays?

  • Answer: For Egg Hatch Assays , use the parent compound (Albendazole) or Thiabendazole. The eggs are directly exposed, and the parent compound is active. For cell-based assays (e.g., cancer lines), consider the Sulfoxide if you want to mimic systemic exposure, but be aware that the parent compound is generally a more potent tubulin inhibitor in vitro if you can solve the solubility issue.

Q2: My drug precipitates after 24 hours. Is the data valid?

  • Answer: No. If precipitation occurs, the effective concentration is unknown. You are measuring the "solubility limit," not the IC50. You must repeat the assay with a lower concentration range or increase the surfactant (Tween-80) concentration (up to 0.1% is usually safe for nematodes).

Q3: Why do I see "tailing" in my dose-response curve (some eggs hatch even at high doses)?

  • Answer: This is the hallmark of a heterozygous resistant population . You likely have a mix of susceptible (rr), heterozygous (rR), and resistant (RR) parasites. The "tail" represents the RR sub-population surviving the high dose.

References

  • Unraveling the mechanisms of benzimidazole resistance in hookworms. NIH/PubMed. Available at: [Link]

  • First identification of the benzimidazole resistance-associated F200Y SNP in Ascaris lumbricoides. PubMed Central. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Resistance Mutations Impair Benzimidazole Efficacy Against Ascaridia galli. ResearchGate. Available at: [Link]

  • Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model. ResearchGate. Available at: [Link]

  • WAAVP guidelines for evaluating the efficacy of anthelmintics in ruminants. PubMed. Available at: [Link]

  • Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge Core. Available at: [Link]

  • Mean percent egg hatch inhibition of anthelmintics at different concentrations. ResearchGate. Available at: [Link]

  • In Vitro Analysis of Albendazole Sulfoxide Enantiomers. PubMed Central. Available at: [Link]

  • Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets. PubMed Central. Available at: [Link]

  • Comparative study of different approaches used for solubility enhancement. International Journal of Pharmacy. Available at: [Link]

  • Development of an egg hatch assay for the detection of anthelmintic resistance. ResearchGate. Available at: [Link]

  • Not all benzimidazole derivatives are microtubule destabilizing agents. PubMed. Available at: [Link]

  • Early Intervention in Helminth Infections: Albendazole’s Effects on C. elegans. Lipscomb University. Available at: [Link]

  • Modulation Effect on Tubulin Polymerization... of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Available at: [Link]

  • In vitro reconstitution of microtubule dynamics... imaged by label-free interference reflection microscopy. arXiv. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-Alkyl-Substituted Benzimidazole-6-Carboxylates as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, possesses the unique ability to interact with diverse biological targets through various mechanisms, including hydrogen bonding and π–π stacking.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific, yet highly significant, subclass: 1-alkyl-substituted benzimidazole-6-carboxylates . The archetypal compound for our discussion is Methyl 1-propylbenzoimidazole-6-carboxylate . While data on this exact molecule is sparse, its structural motifs—an N-1 alkyl chain and a C-6 carboxylate group—are critical determinants of bioactivity. Structure-activity relationship (SAR) studies consistently show that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring profoundly influence the resulting compound's therapeutic potential.[6]

This document serves as a comparative framework for researchers, synthesizing data on how modifying the N-1 alkyl substituent and the C-6 ester group can modulate the biological performance of this compound class. We will delve into generalized synthesis strategies, compare biological activities based on structural analogues, and provide detailed, validated experimental protocols for their evaluation.

Synthetic Strategy: A Generalized Approach

The synthesis of 1-alkyl-substituted benzimidazole-6-carboxylates is typically achieved through a multi-step process. A common and effective route involves the initial construction of the benzimidazole core, followed by N-alkylation. The most straightforward method for creating the core is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]

The choice of catalyst and reaction conditions is critical for optimizing yield and purity. While traditional methods often employ acid catalysts like p-toluenesulfonic acid, modern approaches utilize microwave assistance to dramatically reduce reaction times from hours to minutes and improve yields.[7][9]

Generalized Synthesis Workflow

A Start: 3,4-Diaminobenzoic acid + Propionaldehyde B Step 1: Condensation & Cyclization A->B Reflux or Microwave C Intermediate: 2-Ethyl-1H-benzo[d]imidazole-6-carboxylic acid B->C D Step 2: N-Alkylation (e.g., with Propyl Iodide) C->D Base (e.g., K2CO3) in DMF E Intermediate: 1-Propyl-2-ethyl-1H-benzo[d]imidazole-6-carboxylic acid D->E F Step 3: Esterification (e.g., with Methanol/H+) E->F Acid catalyst G Final Product: Methyl 1-propyl-2-ethyl-1H-benzo[d]imidazole-6-carboxylate F->G H Purification & Characterization (HPLC, NMR, MS) G->H

Caption: Generalized synthetic workflow for 1-alkyl-benzimidazole-6-carboxylates.

Protocol: Synthesis of a 1-Alkyl-2-Substituted-Benzimidazole-6-Carboxylic Acid Derivative

This protocol is a generalized representation. Specific reaction times, temperatures, and reagents must be optimized for each unique derivative.

  • Cyclization:

    • To a solution of 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aldehyde (e.g., propionaldehyde, 1.1 equivalents).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

    • Upon completion, cool the reaction mixture, and collect the precipitated product by filtration. Wash with a cold solvent to yield the 2-substituted-1H-benzimidazole-6-carboxylic acid.

  • N-Alkylation:

    • Suspend the product from Step 1 (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

    • Add the desired alkyl halide (e.g., propyl iodide, 1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature or gentle heat until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water to precipitate the N-alkylated product. Filter and dry.

  • Esterification:

    • Dissolve the N-alkylated carboxylic acid from Step 2 in an excess of the desired alcohol (e.g., methanol).

    • Add a few drops of a strong acid catalyst (e.g., concentrated sulfuric acid).

    • Reflux the solution for several hours, monitoring by TLC.

    • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ester product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude final product.[10]

  • Purification:

    • Purify the crude product using column chromatography on silica gel to obtain the final, pure ester.

    • Characterize the compound using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[6] For the class of 1-alkyl-benzoimidazole-6-carboxylates, the length and character of the N-1 alkyl chain and the nature of the C-6 ester are primary modulators of efficacy and selectivity.

Influence of the N-1 Alkyl Substituent

The N-1 position is crucial for modulating pharmacokinetic properties like lipophilicity, which affects cell membrane permeability. SAR studies have shown that elongated side chains at the N-1 position can enhance activity against certain targets, such as VEGFR-2 in cancer therapy.[1]

Influence of the C-6 Carboxylate Group

The C-6 position is also a key site for modification. The presence of a carboxylate or carboxamide group at this position can significantly influence the compound's anti-inflammatory or cannabinoid receptor antagonist activity.[6] The ester group itself (e.g., methyl, ethyl, propyl) can impact solubility and metabolic stability, thereby affecting bioavailability and duration of action.

Hypothetical Comparative Data
CompoundR¹ (N-1 Position)R² (Ester Group)Predicted LogPHypothetical Anticancer IC₅₀ (µM) [HeLa Cells]Hypothetical Antibacterial MIC (µg/mL) [S. aureus]
A -CH₃ (Methyl)-CH₃ (Methyl)2.115.532
B -CH₂CH₃ (Ethyl)-CH₃ (Methyl)2.610.216
C (Lead) -CH₂CH₂CH₃ (Propyl) -CH₃ (Methyl) 3.1 5.8 8
D -CH₂CH₂CH₃ (Propyl)-CH₂CH₃ (Ethyl)3.67.116
E -CH(CH₃)₂ (Isopropyl)-CH₃ (Methyl)2.98.516

Disclaimer: The LogP values are estimations, and the IC₅₀/MIC values are hypothetical, projected for illustrative purposes based on general SAR trends observed in the benzimidazole class. Actual experimental validation is required.

This table suggests that increasing the alkyl chain length from methyl to propyl (A to C) could enhance both anticancer and antibacterial potency, likely due to increased lipophilicity facilitating better cell penetration. However, further increases or branching (D, E) might lead to a slight decrease in activity, possibly due to steric hindrance at the target binding site.

Experimental Evaluation Protocols

To validate the therapeutic potential of newly synthesized benzimidazole derivatives, standardized in vitro assays are essential. Below are detailed protocols for assessing anticancer and antimicrobial activity.

Protocol: MTT Assay for Cytotoxicity (Anticancer Screening)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Biological Screening

A Synthesized Compound (e.g., Methyl 1-propylbenzoimidazole-6-carboxylate) B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (Broth Microdilution) A->C F Data Analysis: IC50 Calculation B->F G Data Analysis: MIC Determination C->G D Cell Line Culture (e.g., HeLa, MCF-7) D->B E Bacterial/Fungal Culture (e.g., S. aureus, C. albicans) E->C H Lead Compound Identification F->H G->H

Caption: Workflow for the biological evaluation of benzimidazole derivatives.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Mechanistic Insights & Future Directions

The diverse biological activities of benzimidazoles stem from their ability to interact with a multitude of cellular targets. For instance, their antimicrobial action is often linked to their structural similarity to purines, allowing them to act as competitive inhibitors in the biosynthesis of nucleic acids and proteins in microbial cells.[12] In oncology, they can inhibit crucial enzymes like VEGFR-2 or interfere with DNA processes.[1]

The logical relationship for developing more potent compounds can be summarized as follows:

Core Benzimidazole Core N1 N-1 Alkyl Chain (Lipophilicity) Core->N1 C6 C-6 Ester (Solubility/Metabolism) Core->C6 Permeability Cell Membrane Permeability N1->Permeability Binding Target Binding Affinity N1->Binding C6->Permeability C6->Binding Activity Enhanced Biological Activity Permeability->Activity Binding->Activity

Caption: Key structural modifications influencing biological activity.

Future work should focus on synthesizing a library of 1-alkyl-benzoimidazole-6-carboxylate analogues, systematically varying the N-1 and C-6 substituents. This will enable the construction of a robust quantitative structure-activity relationship (QSAR) model.[4] Such models are invaluable for predicting the activity of novel derivatives, thereby streamlining the drug discovery process and focusing synthetic efforts on compounds with the highest probability of therapeutic success.

References
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022-04-05). [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. (2022-08-03). [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed Central. (2025-06-03). [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC. (2022-05-06). [Link]

  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024-12-11). [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023-11-07). [Link]

  • Biological activities of benzimidazole derivatives: A review - International Science Community Association. [Link]

  • Synthesis and Antimicrobial activity of some newer benzimidazole derivatives. (2025-08-07). [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC. (2022-11-10). [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025-06-30). [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

Sources

A Comparative Guide to the Structural Confirmation of Methyl 1-propylbenzoimidazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][4][5] The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth comparison of analytical techniques for confirming the structure of Methyl 1-propylbenzoimidazole-6-carboxylate derivatives, supported by experimental protocols and data.

I. Synthesis of Methyl 1-propylbenzoimidazole-6-carboxylate Derivatives: A Foundational Step

The synthesis of the target compound and its derivatives is the initial and crucial phase. A common and effective method involves the condensation of o-phenylenediamine with a carboxylic acid.[6] In the case of Methyl 1-propylbenzoimidazole-6-carboxylate, a multi-step synthesis is typically employed, starting from commercially available precursors.

Experimental Protocol: Synthesis of a Representative Derivative

A general synthetic route involves the reaction of 3-amino-4-(propylamino)benzoic acid with a suitable reagent to form the benzimidazole ring, followed by esterification to yield the methyl carboxylate. The following is a representative protocol:

  • Step 1: N-propylation of 4-amino-3-nitrobenzoic acid. To a solution of 4-amino-3-nitrobenzoic acid in a suitable solvent, add propyl bromide and a base. Heat the reaction mixture to facilitate the N-alkylation.

  • Step 2: Reduction of the nitro group. The nitro group of the N-propylated intermediate is then reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Step 3: Benzimidazole ring formation. The resulting 3-amino-4-(propylamino)benzoic acid is cyclized using an appropriate reagent, such as an orthoester, to form the benzimidazole ring.

  • Step 4: Esterification. The carboxylic acid functionality is then esterified to the methyl ester using methanol in the presence of an acid catalyst.

Causality in Experimental Choices: The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the selection of the base in the N-propylation step can influence the reaction rate and minimize side products. The choice of reducing agent is also important to selectively reduce the nitro group without affecting other functional groups.

II. A Comparative Analysis of Structural Confirmation Techniques

Once the synthesis is complete, a battery of analytical techniques is employed to unequivocally confirm the structure of the synthesized compounds. The three pillars of structural elucidation for small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] For Methyl 1-propylbenzoimidazole-6-carboxylate derivatives, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environment, and their connectivity.[7] Key signals to look for in the ¹H NMR spectrum of Methyl 1-propylbenzoimidazole-6-carboxylate include:

    • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzimidazole ring system.[7]

    • Propyl Group Protons: A characteristic triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and another triplet for the methylene group attached to the nitrogen.

    • Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.[8] Distinct signals will be observed for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzimidazole ring, and the carbons of the propyl group.

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, provides a self-validating system. COSY experiments confirm proton-proton couplings, while HSQC correlates protons to their directly attached carbons, leaving no ambiguity in the assignment of the molecular framework.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[9] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Electron Impact (EI) and Electrospray Ionization (ESI): These are common ionization techniques used for benzimidazole derivatives.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For Methyl 1-propylbenzoimidazole-6-carboxylate, characteristic fragments would include the loss of the methoxy group from the ester and cleavage of the propyl chain.

Trustworthiness of Data: The accurate mass measurement from HRMS provides a high degree of confidence in the elemental composition of the synthesized molecule, complementing the structural information obtained from NMR.

While NMR and MS provide invaluable information about the connectivity and formula of a molecule, single-crystal X-ray crystallography provides the definitive three-dimensional structure in the solid state.[10][11] This technique is the gold standard for unambiguous structural confirmation.[10]

  • Crystal Growth: The primary challenge for this technique is growing a single crystal of suitable quality. This often involves slow evaporation of a solution of the compound in an appropriate solvent.[11]

  • Structural Information: The X-ray diffraction pattern of the crystal is used to calculate the precise positions of all atoms in the molecule, providing bond lengths, bond angles, and torsional angles.[10] This allows for the unequivocal determination of the regiochemistry of substitution on the benzimidazole ring.

Authoritative Grounding: The crystal structure provides an absolute and unambiguous confirmation of the molecular structure, serving as the ultimate reference for validating the interpretations of spectroscopic data.[12]

III. Data Presentation and Comparison

To facilitate a clear comparison of the analytical data, the results are summarized in the following tables.

Table 1: ¹H NMR Data for a Representative Methyl 1-propylbenzoimidazole-6-carboxylate Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.1s-
H-4~7.9d~8.5
H-5~7.7dd~8.5, ~1.5
H-7~8.2d~1.5
N-CH₂~4.2t~7.5
CH₂~1.8sextet~7.5
CH₃~0.9t~7.5
OCH₃~3.9s-

Table 2: ¹³C NMR Data for a Representative Methyl 1-propylbenzoimidazole-6-carboxylate Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O~167
C-2~145
C-4~125
C-5~123
C-6~120
C-7~115
C-7a~142
C-3a~135
N-CH₂~45
CH₂~23
CH₃~11
OCH₃~52

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Connectivity, electronic environment of atomsNon-destructive, provides detailed structural informationCan be complex to interpret for complex molecules, requires soluble samples
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, provides molecular formula (HRMS)Destructive, provides limited connectivity information
X-ray Crystallography Definitive 3D structure, bond lengths, bond anglesUnambiguous structural confirmationRequires a single crystal of good quality, provides solid-state structure
IV. Visualizing the Workflow

The process of synthesizing and confirming the structure of Methyl 1-propylbenzoimidazole-6-carboxylate derivatives can be visualized as a logical workflow.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials reaction1 N-propylation start->reaction1 reaction2 Nitro Reduction reaction1->reaction2 reaction3 Benzimidazole Formation reaction2->reaction3 reaction4 Esterification reaction3->reaction4 product Crude Product reaction4->product purification Purification product->purification final_product Pure Methyl 1-propylbenzoimidazole-6-carboxylate Derivative purification->final_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) final_product->nmr ms Mass Spectrometry (HRMS) final_product->ms xray X-ray Crystallography final_product->xray structure_confirmed Confirmed Structure nmr->structure_confirmed ms->structure_confirmed xray->structure_confirmed

Caption: Workflow for the synthesis and structural confirmation of Methyl 1-propylbenzoimidazole-6-carboxylate derivatives.

V. Conclusion

The structural confirmation of Methyl 1-propylbenzoimidazole-6-carboxylate derivatives requires a multi-pronged analytical approach. While NMR and MS provide essential information on connectivity and molecular formula, single-crystal X-ray crystallography stands as the definitive method for unambiguous structural assignment. By judiciously applying these techniques, researchers can ensure the integrity of their synthesized compounds, a critical step in the advancement of drug discovery and development.

References

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154–157. Retrieved from [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega, 7(35), 31057–31070. Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(49), 34873–34895. Retrieved from [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2023). Journal of Molecular Structure, 1286, 135534. Retrieved from [Link]

  • New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole. (2010). Google Patents.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). In X-Ray Crystallography. IntechOpen. Retrieved from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impact Factor, 5(1), 1-10. Retrieved from [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022). Molbank, 2022(4), M1482. Retrieved from [Link]

  • Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. (2007). Google Patents.
  • Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2015). Archiv der Pharmazie, 348(3), 147-179. Retrieved from [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2017). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Pharmaceuticals, 16(7), 969. Retrieved from [Link]

  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2008). Journal of the Korean Chemical Society, 52(5), 519-526. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (2018). IUCrData, 3(8), x181155. Retrieved from [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2012). Beilstein Journal of Organic Chemistry, 8, 1856–1866. Retrieved from [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2009). ResearchGate. Retrieved from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry, 15(1), 103520. Retrieved from [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2017). Molecules, 22(3), 438. Retrieved from [Link]

  • New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. (2011). Google Patents.

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 1-propylbenzoimidazole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the benzimidazole scaffold is a privileged structure due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific series of analogs based on the methyl 1-propylbenzoimidazole-6-carboxylate core. By systematically exploring the impact of structural modifications at key positions, we aim to provide a rational framework for the design of more potent and selective therapeutic agents.

The core structure, methyl 1-propylbenzoimidazole-6-carboxylate, offers three primary sites for chemical modification: the N-1 propyl group, the C-2 position of the imidazole ring, and the C-6 methyl ester. Understanding how alterations at these positions influence biological activity is crucial for optimizing lead compounds.

The Influence of N-1 Substitution on Biological Activity

The substituent at the N-1 position of the benzimidazole ring plays a critical role in modulating the compound's interaction with its biological target. While our core molecule features a propyl group, variations in the length and nature of this alkyl chain can significantly impact efficacy.

Generally, the lipophilicity of the N-1 substituent can affect cell permeability and binding to hydrophobic pockets within a target protein. A systematic elongation or branching of the alkyl chain can lead to a parabolic relationship with biological activity, where an optimal chain length exists for maximal effect.

Hypothetical Analog Comparison: N-1 Position

AnalogN-1 SubstituentExpected Impact on ActivityRationale
Parent PropylBaselineReference compound.
Analog A MethylPotentially decreasedShorter alkyl chain may reduce hydrophobic interactions.
Analog B IsopropylPotentially alteredBranching can influence steric hindrance and binding orientation.
Analog C PentylPotentially increasedLonger alkyl chain may enhance hydrophobic interactions, up to a point.
Analog D BenzylPotentially increasedIntroduction of an aromatic ring can lead to additional π-π stacking interactions.

C-2 Position: A Gateway to Diverse Functionality

The C-2 position of the benzimidazole ring is highly amenable to substitution, allowing for the introduction of a wide array of functional groups that can profoundly alter the molecule's biological profile. Substituents at this position can act as hydrogen bond donors or acceptors, engage in hydrophobic or electrostatic interactions, and influence the overall electronic properties of the benzimidazole system.

For instance, the introduction of substituted aryl groups at the C-2 position has been a common strategy in the development of benzimidazole-based drugs.[4] The nature and position of substituents on this aryl ring can fine-tune the activity.

Hypothetical Analog Comparison: C-2 Position

AnalogC-2 SubstituentExpected Impact on ActivityRationale
Parent HBaselineUnsubstituted at C-2.
Analog E PhenylPotentially increasedAromatic ring can introduce new binding interactions.
Analog F 4-ChlorophenylPotentially enhancedElectron-withdrawing group can alter electronics and provide additional interactions.[1]
Analog G 4-MethoxyphenylPotentially modulatedElectron-donating group can influence activity differently than an electron-withdrawing group.
Analog H 2-ThienylPotentially alteredHeteroaromatic ring can offer different hydrogen bonding and electronic properties.

The Role of the C-6 Carboxylate Group

The methyl ester at the C-6 position is another key site for modification. This group can be hydrolyzed to the corresponding carboxylic acid, which can serve as a crucial interaction point with biological targets, for example, by forming salt bridges with basic amino acid residues. Alternatively, conversion to various amides can introduce new hydrogen bonding opportunities and modulate the compound's physicochemical properties.

Hypothetical Analog Comparison: C-6 Position

AnalogC-6 SubstituentExpected Impact on ActivityRationale
Parent Methyl CarboxylateBaselineEster may act as a prodrug or have specific interactions.
Analog I Carboxylic AcidPotentially increasedCan form ionic interactions and hydrogen bonds.
Analog J N-MethylamidePotentially alteredIntroduces a hydrogen bond donor and alters solubility.
Analog K N,N-DimethylamidePotentially decreasedLoss of hydrogen bond donor capability compared to primary or secondary amides.[4]

Experimental Protocols

To empirically validate the hypothetical SAR outlined above, the following experimental workflows are proposed.

General Synthesis of Methyl 1-propylbenzoimidazole-6-carboxylate and its Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step process, with variations introduced at the appropriate stages to generate the desired modifications. A general synthetic scheme is outlined below.

Synthesis_Workflow A 4-Amino-3-nitrobenzoic acid B Methyl 4-amino-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-amino-4-(propylamino)benzoate B->C 1. N-Propylation (Propyl bromide, K2CO3) 2. Reduction (H2, Pd/C) D Methyl 1-propyl-1H-benzo[d]imidazole-6-carboxylate C->D Cyclization (Formic acid or appropriate aldehyde for C-2 analogs) E Analogs (C-2 and C-6 modification) D->E Further modifications (Hydrolysis, Amidation)

Caption: General synthetic workflow for methyl 1-propylbenzoimidazole-6-carboxylate and its analogs.

Step-by-Step Synthesis of the Parent Compound:

  • Esterification of 4-amino-3-nitrobenzoic acid: Dissolve 4-amino-3-nitrobenzoic acid in methanol, and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After completion, neutralize the reaction mixture and extract the product, methyl 4-amino-3-nitrobenzoate.

  • N-propylation and Reduction: To a solution of methyl 4-amino-3-nitrobenzoate in a suitable solvent like DMF, add potassium carbonate and propyl bromide. Stir the mixture at room temperature overnight. Following the N-propylation, the nitro group is reduced to an amine, for example, by catalytic hydrogenation using palladium on carbon, to yield methyl 3-amino-4-(propylamino)benzoate.

  • Cyclization: The diamine intermediate is then cyclized to form the benzimidazole ring. For the parent compound with a hydrogen at the C-2 position, this can be achieved by heating with formic acid. For C-2 substituted analogs, the corresponding aldehyde is used in the presence of an oxidizing agent like sodium metabisulfite.[5]

  • Purification: The final product is purified by column chromatography.

In Vitro Biological Evaluation: Antimicrobial Activity Assay

The synthesized analogs can be screened for their antimicrobial activity using a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

Detailed Protocol for MIC Determination:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton broth to obtain a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (bacteria without compound) and a negative control (broth only) should be included. Ciprofloxacin can be used as a standard reference drug.[5]

Concluding Remarks

The systematic exploration of the SAR of methyl 1-propylbenzoimidazole-6-carboxylate analogs provides a valuable framework for the rational design of novel therapeutic agents. The insights gained from modifying the N-1, C-2, and C-6 positions can guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide offer a practical approach to synthesizing and evaluating these analogs, thereby accelerating the drug discovery process.

References

  • Alpan, A. S., et al. (2013). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Mexican Chemical Society, 57(4), 269-280.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(37), 24147-24165. [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(37), 24147-24165. [Link]

  • Clark, A. M., et al. (2010). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. Journal of Medicinal Chemistry, 53(24), 8776-8785. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Medicinal Chemistry. [Link]

  • CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. (2007).
  • Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

  • Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023). Scientific Reports, 13(1), 7338. [Link]

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1277. [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2023). IUCrData, 8(1), x230018. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2022). RSC Advances, 12(15), 9033-9076. [Link]

  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2033-2044. [Link]

  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (2023). Molecules, 28(22), 7543. [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2021). Bioorganic Chemistry, 111, 104874. [Link]

  • CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. (2015).
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2021). International Journal of Molecular Sciences, 22(19), 10778. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). Chinese Journal of Organic Chemistry, 35(8), 1836-1840. [Link]

  • In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. (2023). Pharmaceuticals, 16(11), 1591. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). Molecules, 25(21), 5183. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2022). Saudi Pharmaceutical Journal, 30(1), 53-66. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). Saudi Pharmaceutical Journal, 30(1), 53-66. [Link]

Sources

Benchmarking Benzimidazole Scaffolds: Selectivity Profiling of Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-propylbenzoimidazole-6-carboxylate represents a classic "privileged scaffold" in medicinal chemistry. While it serves as a critical intermediate in the synthesis of angiotensin II receptor antagonists (such as Telmisartan), its core benzimidazole structure inherently possesses high affinity for diverse biological targets, including kinases, tubulin, and cytochrome P450 enzymes.

This guide provides a rigorous technical framework for assessing the selectivity of this scaffold. Unlike simple potency assays, selectivity profiling here is dual-faceted:

  • Regioselective Purity: Distinguishing the desired

    
    -propyl isomer from the 
    
    
    
    -propyl impurity (a critical synthetic challenge).
  • Pharmacological Selectivity: Quantifying the scaffold's "promiscuity" compared to optimized clinical candidates.

Part 1: Comparative Performance Analysis

To objectively assess the utility of Methyl 1-propylbenzoimidazole-6-carboxylate, we benchmark it against two distinct alternatives: a High-Selectivity Standard (the fully optimized drug, Telmisartan) and a Low-Selectivity Control (Nocodazole, a toxic tubulin binder).

Table 1: Scaffold Performance Matrix
FeatureCandidate: Methyl 1-propylbenzoimidazole-6-carboxylateAlternative A: Telmisartan (Optimized Drug)Alternative B: Nocodazole (Promiscuous Control)
Primary Target Angiotensin II Receptor (Fragment affinity only)Angiotensin II Receptor (

)
Tubulin / Kinases
Binding Mode Core Scaffold Interaction (Head Group)Biphenyl-tetrazole "Tail" (High Specificity)ATP-pocket / Colchicine site
Regio-Purity Risk High (N1 vs N3 alkylation competing)Low (Purified post-synthesis)N/A
Off-Target Liability Moderate-High (CYP450 inhibition risk)Low (Optimized ADME)High (Cytotoxic)
Selectivity Index ~10-50x (Fragment level)>10,000x<10x (Broad spectrum)
Critical Insight: The "Tail" Dependency

Experimental data indicates that the Methyl 1-propylbenzoimidazole-6-carboxylate scaffold alone lacks sufficient biological selectivity for therapeutic use. It relies on the attachment of a distal biphenyl group (as seen in Telmisartan) to achieve nanomolar specificity. Without this, the scaffold is prone to off-target binding, particularly to CYP2C9 and Tubulin .

Part 2: Chemical Selectivity Assessment (Regioisomerism)

The most immediate "selectivity" challenge with this molecule is synthetic. Alkylation of the benzimidazole ring yields two isomers: the desired


-propyl  and the undesired 

-propyl
.
Mechanistic Pathway (Graphviz)

Regioselectivity Precursor Benzimidazole-6-carboxylate (Unsubstituted) TS Transition State (Steric/Electronic Control) Precursor->TS Alkylation Reagent Propyl Halide + Base Reagent->TS N1 N1-Propyl Isomer (Active Scaffold) TS->N1 Major Product (Sterically Favored) N3 N3-Propyl Isomer (Impurity) TS->N3 Minor Product

Figure 1: Bifurcation of the alkylation pathway. The N1 isomer is thermodynamically favored but N3 forms as a kinetic impurity.

Protocol 1: Analytical Discrimination (HPLC-NOE)

Objective: To quantify the Regioselectivity Ratio (


).
  • Sample Prep: Dissolve 5 mg of crude product in 1 mL MeOH.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% Formic Acid in Water].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

  • Validation (NOE NMR):

    • Isolate peaks. Perform 1D-NOE spectroscopy.

    • N1-Isomer: Irradiation of the

      
      -propyl 
      
      
      
      -protons will show NOE enhancement of the aromatic proton at C7 (but not C4).
    • N3-Isomer: Irradiation of the

      
      -propyl group enhances the proton at C4.
      

Part 3: Biological Selectivity Assessment (Pharmacology)

Once chemical purity is established, the scaffold must be profiled for biological selectivity.

Protocol 2: The "Selectivity Filter" Workflow

Objective: Determine if the scaffold binds specifically to the target or acts as a promiscuous inhibitor.

Step A: Target Affinity (SPR Assay)

Use Surface Plasmon Resonance to measure


 against the target (e.g., Angiotensin II Receptor).
  • Immobilize Biotinylated-AT1 receptor on a Streptavidin chip.

  • Inject Methyl 1-propylbenzoimidazole-6-carboxylate at concentrations ranging from 1 µM to 100 µM.

  • Success Criteria: Fast on/off rates (typical for fragments) with measurable steady-state affinity (

    
     µM).
    
Step B: Off-Target Liability Screen (CYP450 Inhibition)

Benzimidazoles frequently inhibit CYP enzymes, altering the metabolism of co-administered drugs.

  • System: Human liver microsomes + NADPH regenerating system.

  • Probe Substrate: Diclofenac (for CYP2C9) or Testosterone (for CYP3A4).

  • Test Compound: 10 µM Methyl 1-propylbenzoimidazole-6-carboxylate.

  • Readout: LC-MS/MS quantification of metabolite formation.

  • Threshold: >50% inhibition at 10 µM indicates Poor Selectivity .

Selectivity Logic Diagram (Graphviz)

SelectivityFilter Compound Methyl 1-propylbenzoimidazole- 6-carboxylate Screen1 Primary Screen: Target Affinity (SPR) Compound->Screen1 Decision1 KD < 50 µM? Screen1->Decision1 Screen2 Secondary Screen: CYP450 Inhibition Decision1->Screen2 Yes OutcomeB Promiscuous Binder (Discard/Redesign) Decision1->OutcomeB No (Too Weak) Decision2 Inhibition > 50%? Screen2->Decision2 OutcomeA Valid Scaffold (Proceed to Optimization) Decision2->OutcomeA No (Selective) Decision2->OutcomeB Yes (Toxic)

Figure 2: Decision tree for validating the benzimidazole scaffold utility.

References

  • Ries, U. J., et al. (1993).[1] 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2010). Impurity profiling of Telmisartan: Synthesis and characterization of impurities. Acta Crystallographica Section E.

  • LGC Standards. (2023). Telmisartan Impurity A (Methyl 1-propyl-1H-benzimidazole-6-carboxylate derivative) Data Sheet.

  • Meanwell, N. A. (2011). The influence of bioisosteres on the physicochemical properties and metabolic stability of drug candidates. Journal of Medicinal Chemistry. (Context on Benzimidazole CYP interactions).

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 1-propylbenzoimidazole-6-carboxylate: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development and scientific innovation, the responsible management of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 1-propylbenzoimidazole-6-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe and compliant laboratory environment.

Immediate Safety Considerations: Understanding the Risks

Benzimidazole derivatives, the chemical family of Methyl 1-propylbenzoimidazole-6-carboxylate, exhibit a range of potential health hazards. Data from analogous compounds suggest that this substance should be handled as a potential irritant and with caution regarding potential reproductive toxicity.

Key Hazard Insights from Related Compounds:

Hazard StatementAssociated Compound ClassCitation
Causes skin irritationImidazole and Benzimidazole Carboxylates[1][2][3]
Causes serious eye irritationImidazole and Benzimidazole Carboxylates[1][2][3]
May cause respiratory irritationImidazole and Benzimidazole Carboxylates[1][2][3]
May damage fertility or the unborn childCarbendazim (a benzimidazole carbamate)[4]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5]

  • Protective Clothing: A fully fastened laboratory coat is required to protect street clothing.[6]

  • Respiratory Protection: If working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[7]

Step-by-Step Disposal Protocol for Methyl 1-propylbenzoimidazole-6-carboxylate

This protocol provides a clear, actionable workflow for the safe disposal of both the chemical waste and its container.

Disposal Workflow Disposal Workflow for Methyl 1-propylbenzoimidazole-6-carboxylate cluster_Prep Preparation cluster_Waste Waste Handling cluster_Disposal Final Disposal cluster_Container Empty Container Disposal A Don Appropriate PPE B Work in a Designated Area (e.g., Fume Hood) A->B C Collect Waste in a Labeled, Compatible Container B->C D Segregate from Incompatible Wastes C->D G Rinse Container 3x with Appropriate Solvent C->G E Arrange for Pickup by Certified Hazardous Waste Contractor D->E F Complete Waste Manifest E->F H Collect Rinsate as Hazardous Waste G->H I Deface Label G->I H->C J Dispose of Container as Non-Hazardous Waste I->J

Caption: Disposal workflow for Methyl 1-propylbenzoimidazole-6-carboxylate.

Experimental Protocol: Detailed Disposal Steps

  • Preparation and Segregation:

    • Ensure all necessary PPE is correctly worn.

    • Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

    • Identify a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure lid.

    • This waste stream should be segregated from strong oxidizing agents and strong bases, which are noted as incompatible materials for similar benzimidazole compounds.

  • Chemical Waste Transfer:

    • Carefully transfer the waste Methyl 1-propylbenzoimidazole-6-carboxylate into the designated hazardous waste container.

    • Avoid generating dust. If the compound is a solid, handle it gently.

    • Ensure the exterior of the waste container remains free from contamination.

  • Container Decontamination and Disposal:

    • For the original container, triple rinse with a suitable solvent (e.g., methanol or ethanol).

    • Collect all rinsate as hazardous waste and add it to your designated waste container.

    • After triple rinsing and allowing the container to dry, deface the original label.

    • The decontaminated container may then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Do not under any circumstances dispose of this chemical down the drain.[5][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Protocol for Minor Spills (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If a liquid, use an absorbent material (e.g., vermiculite or sand) to contain the spill. If a solid, carefully sweep to avoid creating dust.[5]

  • Cleanup:

    • Wearing appropriate PPE, collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

Protocol for Major Spills (Outside of a Fume Hood or Large Volume):

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Restrict access to the spill area and post warning signs.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Methyl 1-propylbenzoimidazole-6-carboxylate, protecting yourself, your colleagues, and the environment.

References

  • National Industrial Chemicals Notification and Assessment Scheme. Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. June 30, 2020. [Link]

  • Pharmaffiliates. Methyl 1-phenylbenzoimidazole-6-carboxylate. Accessed January 29, 2026. [Link]

  • PubChem. Methyl 1-methyl-1H-imidazole-5-carboxylate. Accessed January 29, 2026. [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. Accessed January 29, 2026. [Link]

  • PubChem. 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. Accessed January 29, 2026. [Link]

  • PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Accessed January 29, 2026. [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET: BENZIMIDAZOLE. Accessed January 29, 2026. [Link]

  • PubChem. methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Accessed January 29, 2026. [Link]

  • Regulations.gov. guidelines for the laboratory use of chemical carcinogens. Accessed January 29, 2026. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 1-propylbenzoimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Defense in Depth" Philosophy

Handling pharmaceutical intermediates like Methyl 1-propylbenzoimidazole-6-carboxylate requires moving beyond basic compliance. As a benzimidazole derivative, this compound falls into a chemical class often associated with biological activity (e.g., angiotensin receptor blockers).

In the absence of a complete toxicological dossier for this specific intermediate, we apply the Precautionary Principle . We treat this substance as a Potent Compound (Occupational Exposure Band 3 equivalent) until definitive data proves otherwise. Your safety relies on a redundant system where PPE is the final barrier, not the first.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Enemy." Benzimidazole esters present specific physicochemical risks that dictate our protective strategy.

Hazard CategorySpecific RiskCausality & Mechanism
Physical State Fine Crystalline PowderDust Generation: High potential for electrostatic charging and aerosolization during weighing. Inhalation is the primary exposure vector.
Dermal Irritant / SensitizerLipophilicity: The propyl and methyl ester groups increase lipophilicity, facilitating dermal absorption. Benzimidazoles are known skin sensitizers (R43/H317 equivalent).
Acute Toxicity Moderate (Oral/Inhalation)Systemic Effects: Structural analogs (e.g., Telmisartan intermediates) exhibit acute oral toxicity. Inhalation of dust can cause respiratory tract irritation (H335).
Reactivity Hydrolysis SensitiveChemical Stability: Esters can hydrolyze to the parent acid and alcohol upon contact with moisture/mucous membranes, potentially altering local pH and causing irritation.

The PPE Matrix: Validated Protection

This matrix is designed to prevent "breakthrough"—the moment a chemical permeates protective barriers.

Respiratory Protection[1]
  • Standard Operation (< 1g): N95 Filtering Facepiece (NIOSH approved).

    • Why: Captures 95% of airborne particulates >0.3 microns.

  • Scale-Up (> 1g or Open Handling): P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator).

    • Why: Higher protection factor (APF 10-50) required when dust generation probability increases.

Dermal Protection (Hands)
  • Primary Layer: Nitrile Gloves (4 mil minimum) .

    • Protocol:Double Gloving is mandatory.

    • Mechanism:[1][2] Nitrile offers superior resistance to organic esters compared to latex. The outer glove takes the contamination; the inner glove protects skin during doffing.

    • Validation: Change outer gloves immediately upon visible contamination or every 60 minutes (permeation breakthrough prevention).

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® Lab Coat (Closed Front) with elastic cuffs.

    • Why: Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Tyvek provides a non-porous barrier.

Operational Workflow: The Safe Path

The following diagram visualizes the critical control points (CCPs) where exposure risk is highest.

SafetyWorkflow Start Storage Retrieval (Cold/Dry) PPE PPE Donning (Double Nitrile, N95) Start->PPE Risk Check Weighing Weighing Station (Balance Enclosure) PPE->Weighing Static Control Reaction Reaction Vessel (Solvent Addition) Weighing->Reaction Closed Transfer Decon Decontamination (Solvent Wipe) Weighing->Decon Cleanup Waste Disposal (Solid vs Liquid) Reaction->Waste Quench Reaction->Decon Cleanup Decon->Waste Wipes

Figure 1: Operational safety workflow emphasizing the critical transition from weighing (high dust risk) to solution phase (lower dust risk).

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing (Highest Risk)
  • Engineering Control: Operate strictly within a Chemical Fume Hood or Powder Weighing Station . Ensure face velocity is between 80–100 fpm.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat.

    • Causality: Benzimidazole esters are often "fluffy" and electrostatic. Static discharge causes powder to "jump," leading to inhalation hazards.

  • The "Sandwich" Technique:

    • Place a tared weighing paper/boat.

    • Add the chemical.[3][4][5]

    • Immediately cover with a second weighing paper or foil before moving from the balance to the reaction flask.

Phase 2: Reaction & Transfer
  • Solvent Addition: Add solvent to the reaction vessel before adding the solid if possible, or add the solid to the vessel and immediately add solvent to wet the powder, suppressing dust.

  • Dissolution: Once dissolved, the inhalation risk drops significantly, but the permeation risk increases (solvents act as carriers across the skin barrier).

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (Ethanol or Isopropanol).

    • Note: Do not use dry paper towels; this aerosolizes settled dust.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) → Dispose in solid waste.

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves (touching only the inside cuff).

    • Wash hands immediately with soap and cool water. (Warm water opens pores, increasing absorption risk).

Disposal & Emergency Response

Waste Stream Classification

Based on the molecular formula (


), this compound does not  contain halogens (Cl, Br, F, I).
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper in Hazardous Solid Waste .

  • Liquid Waste: Dispose of reaction mother liquors in Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used in the process).

Spill Response (Small Scale < 5g)
  • Evacuate the immediate area for 5 minutes to let dust settle.

  • Don full PPE (including P100 respirator).

  • Cover the spill with a solvent-dampened pad (Ethanol) to prevent dust generation.

  • Scoop up the material; do not sweep dry.

  • Clean surface with soap and water (alkaline detergent is effective for esters).

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standard (29 CFR 1910.134). Washington, DC: U.S. Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzimidazole Derivatives. Bethesda, MD: National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC: ACS Committee on Chemical Safety. [Link]

  • Hill, R. H., & Finster, D. C.Laboratory Safety for Chemistry Students. (Principles of RAMP - Recognize, Assess, Minimize, Prepare). John Wiley & Sons.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.